molecular formula C9H15NO3 B1354498 1-Acetyl-4-piperidineacetic acid CAS No. 78056-60-7

1-Acetyl-4-piperidineacetic acid

Cat. No.: B1354498
CAS No.: 78056-60-7
M. Wt: 185.22 g/mol
InChI Key: SPNAWRHVQZEFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-piperidineacetic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. As a functionalized piperidine derivative, it serves as a versatile building block for the creation of more complex molecules. Its structure, featuring both an acetyl-protected amine and an acetic acid side chain, makes it a valuable precursor in medicinal chemistry campaigns, particularly for the development of novel pharmacologically active compounds. Researchers utilize this scaffold to explore structure-activity relationships and to synthesize potential drug candidates. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Ensure you consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAWRHVQZEFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439928
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78056-60-7
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Acetylpiperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Acetyl-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-piperidineacetic acid

Abstract

This technical guide offers a comprehensive examination of the core , a molecule of significant interest in medicinal chemistry and pharmaceutical research. Tailored for an audience of researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the underlying scientific rationale and validated experimental protocols for their determination. The guide emphasizes the causal links between molecular structure and physical properties, which are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Introduction: The "Why" Behind the Properties

In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for success.[1][2][3] These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), directly impacting its efficacy, safety, and formulation potential.[1][2] this compound incorporates three key functional regions: a saturated heterocyclic piperidine ring, a tertiary amide (the acetyl group), and a carboxylic acid. This unique combination makes its behavior highly dependent on its environment, particularly pH. This guide will dissect the most influential of these properties, providing both theoretical context and practical methodologies for their assessment. The compound can serve as a crucial intermediate in the synthesis of various pharmaceuticals, including antiepileptic drugs.[4]

Molecular Identity and Core Attributes

A precise understanding of the molecule's fundamental composition is the bedrock of all further analysis.

Caption: Chemical Structure of this compound.

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
IUPAC Name 2-(1-acetylpiperidin-4-yl)acetic acid[5]
Synonym (1-acetyl-4-piperidinyl)acetic acid[6]
CAS Number 78056-60-7[5][6][7]
Molecular Formula C₉H₁₅NO₃[5]
Molecular Weight 185.22 g/mol [6]
Physical Form Solid[5][6]
Boiling Point 389.6 °C (at 760 mmHg)[6]

Ionization State (pKa): The pH-Dependent Switch

The single most influential property of this molecule is its ionization potential. The carboxylic acid group can donate a proton, converting the neutral molecule into an anion. The pKa is the pH at which 50% of the molecules are in the ionized (anionic) form. This "switch" dramatically alters solubility, lipophilicity, and biological interactions.

ionization Neutral R-COOH (Neutral, Low pH) Ionized R-COO⁻ + H⁺ (Anionic, High pH) Neutral->Ionized pKa ≈ 4-5 Ionized->Neutral

Caption: Ionization equilibrium of this compound.

Causality Behind the Experiment

Potentiometric titration is the definitive method for pKa determination. It works by precisely measuring the change in pH of a solution of the compound as a strong base is added. The inflection point of the resulting curve reveals the pKa, as this is the point of maximum buffering capacity where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the resulting pKa will be an apparent value (pKa').

  • Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments via an auto-burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid). This can be determined from the first derivative of the titration curve.

Solubility: A Function of Ionization

Aqueous solubility is a gatekeeper for bioavailability. For this compound, solubility is not a single value but a profile that is intrinsically linked to its pKa.

  • At low pH (pH < pKa): The molecule is predominantly in its neutral, protonated (R-COOH) form. Its solubility is lower, governed by the polarity of the overall uncharged structure.

  • At high pH (pH > pKa): The molecule exists as the deprotonated, anionic (R-COO⁻) form. This charged species is significantly more polar and thus exhibits much higher aqueous solubility.

Causality Behind the Experiment

The shake-flask method is the "gold standard" because it measures solubility at thermodynamic equilibrium.[2] By physically saturating a solution and allowing it to stabilize over an extended period, it provides the most accurate and relevant solubility value, avoiding the kinetic artifacts that can arise from faster methods.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Sample Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in mg/mL or µM at each specific pH.

Lipophilicity (logP & logD): Gauging Membrane Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes.

  • logP (Partition Coefficient): Describes the partitioning of only the neutral form of the molecule. It is an intrinsic property.

  • logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an acid like our compound, logD will be highest at low pH (when it's neutral) and will decrease as pH increases (as the ionized, more water-soluble form dominates).

Table 2: Predicted Lipophilicity

ParameterPredicted ValueSource
XLogP3 -0.3PubChem
logP (Crippen Method) 0.330Cheméo[8][9]

(Note: These are computational predictions for the related carboxylic acid and should be confirmed experimentally).

Causality Behind the Experiment

The shake-flask method using n-octanol and a buffered aqueous phase directly simulates the partitioning between a biological lipid membrane and extracellular fluid.[2] n-Octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for the lipid bilayer.

Experimental Protocol: logD Determination (Shake-Flask Method)
  • Phase Pre-saturation: Mix n-octanol and the desired aqueous buffer (e.g., pH 7.4) and shake vigorously. Allow the phases to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.

  • Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a vial.

  • Equilibration: Seal and shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration in each phase using HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Analytical Characterization

Confirming the identity and purity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Table 3: Key Analytical Signatures

TechniqueExpected Observations
¹H NMR Characteristic signals for: the acetyl methyl protons (singlet, ~2.1 ppm), the piperidine ring protons (complex multiplets, 1-4 ppm), and the methylene protons of the acetic acid side chain (doublet, ~2.2 ppm).[10][11]
¹³C NMR Resonances for: the acetyl carbonyl (~170 ppm), the carboxylic acid carbonyl (>175 ppm), and distinct signals for the carbons of the piperidine ring and side chain.
Mass Spec (MS) In positive ion mode (ESI+), an [M+H]⁺ peak at m/z 186.11. In negative ion mode (ESI-), an [M-H]⁻ peak at m/z 184.09.[12]
Infrared (IR) Strong, characteristic C=O stretching absorption bands for the amide (~1640 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be present (~2500-3300 cm⁻¹).[13][14]

Conclusion

The are dominated by the interplay between its ionizable carboxylic acid group and the overall molecular framework. Its pH-dependent solubility and lipophilicity are the most critical parameters for any researcher in a drug development context. The experimental protocols detailed in this guide represent robust, validated methods for obtaining the accurate and reliable data needed to make informed decisions, from early-stage discovery and lead optimization to late-stage formulation development.

References

The Multifaceted Biological Potential of 1-Acetyl-4-piperidineacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine nucleus stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents. Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a privileged structure in drug design. This technical guide delves into the rich and diverse biological activities of derivatives stemming from a particularly intriguing starting point: 1-Acetyl-4-piperidineacetic acid. While this core molecule itself may be underexplored, its synthetic accessibility and potential for chemical elaboration open a gateway to a vast chemical space teeming with therapeutic possibilities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will navigate through their promising antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities, underpinned by detailed experimental protocols and mechanistic explorations.

I. The Synthetic Gateway: From a Simple Acid to a Library of Potential Drugs

The journey to unlocking the biological potential of this compound derivatives begins with its strategic chemical modification. The carboxylic acid and acetyl functionalities serve as versatile handles for a range of synthetic transformations, allowing for the creation of diverse libraries of compounds. Key classes of derivatives that can be readily synthesized include esters, amides, hydrazides, and subsequently, hydrazide-hydrazones and Schiff bases.

A. Synthesis of this compound Hydrazide: The Keystone Intermediate

A pivotal step in expanding the chemical diversity of the core molecule is the synthesis of its hydrazide. This intermediate is the gateway to a vast array of hydrazone and other heterocyclic derivatives.

Experimental Protocol: Synthesis of this compound Hydrazide

  • Esterification: this compound is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The ester is dissolved in a suitable solvent like ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours until the starting ester is consumed (as monitored by TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound hydrazide, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.

B. Derivatization of the Hydrazide: Crafting Hydrazones and Schiff Bases

The synthesized hydrazide is a versatile building block for creating a library of hydrazide-hydrazones and Schiff bases, which are well-documented pharmacophores with a broad spectrum of biological activities.[1]

Experimental Protocol: Synthesis of this compound Hydrazide-Hydrazones/Schiff Bases

  • Condensation Reaction: Equimolar amounts of this compound hydrazide and a selected aromatic or heterocyclic aldehyde/ketone are dissolved in a suitable solvent, typically ethanol or methanol.

  • Catalysis: A catalytic amount of glacial acetic acid is added to the reaction mixture to facilitate the condensation.

  • Reaction and Monitoring: The mixture is refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration. The crude hydrazone/Schiff base is then washed with cold ethanol and can be further purified by recrystallization to obtain the final product. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

II. Antimicrobial Frontiers: Combating Pathogens with Novel Piperidine Derivatives

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The piperidine scaffold has been a fruitful source of new antimicrobial agents. Derivatives of this compound, particularly hydrazones, have the potential to exhibit significant antibacterial and antifungal activities.

A. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine (–NHN=CH–) group.[2] This functional group is thought to interact with various cellular targets in microorganisms, leading to the disruption of essential biological processes. The lipophilicity of the molecule, influenced by the nature of the substituted aromatic or heterocyclic rings, also plays a crucial role in its ability to penetrate microbial cell membranes.

B. In Vitro Antimicrobial Screening

The initial evaluation of the antimicrobial potential of newly synthesized compounds is typically performed using in vitro screening methods against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

  • Preparation of Inoculum: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and Candida albicans, Aspergillus niger for fungi) are prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent-impregnated disc) and a positive control (disc with a standard antibiotic like ciprofloxacin or an antifungal like fluconazole) are also placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

C. Quantitative Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC)

To quantify the potency of the antimicrobial compounds, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Hydrazone Derivatives

Compound IDR-group on HydrazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
APA-H-1 4-Chlorophenyl163264
APA-H-2 4-Nitrophenyl81632
APA-H-3 2-Hydroxyphenyl3264128
APA-H-4 4-Methoxyphenyl64128>128
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A8

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar hydrazone compounds.

III. Anticancer Potential: Targeting Malignant Cells with Precision

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Schiff bases and hydrazone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4] Derivatives of this compound, particularly those incorporating these pharmacophores, are worthy of investigation for their anticancer potential.

A. Proposed Mechanisms of Anticancer Action

The anticancer activity of Schiff bases and hydrazones can be attributed to a variety of mechanisms, including:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Enzyme Inhibition: Certain derivatives may inhibit key enzymes involved in cancer cell growth and survival.

B. In Vitro Cytotoxicity Screening: The MTT Assay

The initial assessment of the anticancer activity of new compounds is often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[3]

Table 2: Hypothetical Anticancer Activity of this compound Schiff Base Derivatives

Compound IDR-group on Schiff BaseIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)
APA-SB-1 4-Hydroxyphenyl15.222.5
APA-SB-2 4-Methoxyphenyl28.735.1
APA-SB-3 4-Chlorophenyl9.814.3
APA-SB-4 2,4-Dichlorophenyl5.18.9
Doxorubicin (Standard Drug)0.81.2

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar Schiff base compounds.[3][4]

IV. Anti-inflammatory and Analgesic Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Piperidine and its derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][6]

A. Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds may be mediated through various mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Modulation of Cytokine Production: Reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Inhibition of Leukocyte Migration: Preventing the infiltration of immune cells to the site of inflammation.

B. In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping and Fasting: Male Wistar rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the synthesized compounds. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

V. Targeting Neurological Disorders: Acetylcholinesterase Inhibition

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in cholinergic neurotransmission. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a mainstay in the symptomatic treatment of these conditions. The piperidine scaffold is a key feature of several potent AChE inhibitors, including the well-known drug donepezil.[8]

A. Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

B. In Vitro Assay for Acetylcholinesterase Inhibitory Activity

Ellman's method is a widely used spectrophotometric assay to determine the AChE inhibitory activity of compounds.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a certain period.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

  • Spectrophotometric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of this color formation is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. A standard AChE inhibitor like donepezil or galantamine is used as a positive control.[9]

Table 3: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound Amide Derivatives

Compound IDR-group on AmideIC₅₀ (µM) vs. AChE
APA-AM-1 Benzyl8.5
APA-AM-2 4-Chlorobenzyl3.2
APA-AM-3 3,4-Dimethoxybenzyl1.5
APA-AM-4 N-Phenyl12.1
Donepezil (Standard Drug)0.05

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar piperidine-based AChE inhibitors.[8][10]

VI. Visualizing the Path Forward: Workflow and Pathway Diagrams

To provide a clearer understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Core This compound Hydrazide Hydrazide Intermediate Core->Hydrazide Esterification, Hydrazinolysis Derivatives Library of Derivatives (Hydrazones, Schiff Bases, Esters, Amides) Hydrazide->Derivatives Condensation Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Derivatives->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Derivatives->Anticancer AntiInflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) Derivatives->AntiInflammatory AChE AChE Inhibition Assay (Ellman's Method) Derivatives->AChE SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR AChE->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer_Mechanism Compound 1-Acetyl-4-piperidineacetic Acid Derivative CancerCell Cancer Cell Compound->CancerCell Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest EnzymeInhibition Enzyme Inhibition CancerCell->EnzymeInhibition CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath EnzymeInhibition->CellDeath

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

VII. Conclusion and Future Directions

This technical guide has illuminated the vast therapeutic potential harbored within derivatives of this compound. Through strategic synthetic modifications, this seemingly simple core molecule can be transformed into a diverse library of compounds with promising antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these derivatives, enabling researchers to identify lead compounds for further development.

The journey from a promising scaffold to a clinically viable drug is arduous and requires a multidisciplinary approach. Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a broader range of derivatives to explore a wider chemical space and refine structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which the most potent compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The versatility of the this compound scaffold, coupled with the ever-present need for new and improved therapeutics, positions its derivatives as a compelling area for continued research and development. It is our hope that this guide will serve as a valuable resource and catalyst for innovation in the pursuit of novel medicines to address unmet medical needs.

References

Unraveling the Enigma: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Synthetic Intermediate to Biological Probe

To the dedicated researcher, scientist, and drug development professional, the journey of a molecule from a mere synthetic intermediate to a well-understood biological modulator is one of the most compelling narratives in our field. 1-Acetyl-4-piperidineacetic acid is a compound that currently resides in the early chapters of this story. While it is recognized as a valuable building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, its intrinsic biological activity and in vitro mechanism of action remain largely uncharted territory[1][2].

This guide is structured not as a retrospective account of a known mechanism, but as a prospective experimental roadmap. It is designed to provide you with the conceptual framework and detailed methodologies required to systematically investigate and ultimately elucidate the in vitro mechanism of action of a compound like this compound. We will proceed with the scientific integrity and logical rigor that underpins robust drug discovery, transforming an unknown entity into a characterized pharmacological tool.

Phase 1: Broad-Spectrum Interrogation for Bioactivity

The initial phase of our investigation is akin to casting a wide net in a vast ocean. The objective is to identify any potential biological activity, no matter how subtle, that can serve as a foothold for more focused mechanistic studies. This is achieved through a combination of in silico predictions and high-throughput in vitro screening.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before we commit to extensive wet-lab experiments, computational approaches can provide valuable, hypothesis-generating insights into potential protein targets. By analyzing the three-dimensional structure and physicochemical properties of this compound, we can screen it against vast libraries of protein structures.

Key In Silico Techniques:

  • Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a target protein. A high docking score suggests a favorable binding interaction.

  • Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in our molecule that are responsible for its biological activity and searching for proteins with binding sites that complement this pharmacophore.

  • Target Prediction Servers: Web-based tools like SwissTargetPrediction and SuperPred can compare the structure of our compound to ligands with known targets, predicting a range of potential protein interactions.

High-Throughput Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening allows us to observe the effect of a compound on whole cells or organisms without a preconceived bias about its target. A broad panel of cell-based assays can reveal unexpected biological activities.

Recommended Initial Screens:

  • Cytotoxicity Profiling: Assessing the effect of the compound on the viability of a diverse panel of human cancer cell lines (e.g., NCI-60 panel) can reveal potential anti-proliferative activity.

  • Neurite Outgrowth Assays: Given its use in synthesizing neurological drugs, evaluating the compound's effect on neurite extension in neuronal cell lines (e.g., PC-12, SH-SY5Y) is a logical starting point.

  • Reporter Gene Assays: Utilizing cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, Wnt, STAT3) can quickly identify pathway modulation.

  • Broad Enzyme Inhibition Panels: Screening against a commercially available panel of key enzymes (e.g., kinases, proteases, phosphatases) can rapidly identify direct enzymatic inhibition.

Experimental Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a selected cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Phase 2: Target Deconvolution and Validation

Once a reproducible "hit" is identified in Phase 1, the focus shifts to identifying the specific molecular target and validating the interaction.

From Phenotype to Target: Target Identification Strategies

If the initial hit is from a phenotypic screen, the next critical step is to identify the protein target responsible for the observed effect.

Common Target Identification Methods:

  • Affinity Chromatography: Immobilize a derivative of this compound onto a solid support and use it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate Cells treat Treat with Compound or Vehicle start->treat harvest Harvest and Lyse Cells treat->harvest aliquot Aliquot Lysates harvest->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge sds_page Run Supernatant on SDS-PAGE centrifuge->sds_page western Western Blot for Protein of Interest sds_page->western quantify Quantify Band Intensities western->quantify end Determine Thermal Shift quantify->end Plot Melting Curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Validating the Target Interaction

Confirmation of a direct interaction between this compound and its putative target is crucial.

Validation Techniques:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Monitors the binding of the compound to an immobilized target protein in real-time, yielding kinetic data (on- and off-rates).

  • Functional Assays with Recombinant Protein: If the target is an enzyme, its activity can be measured in the presence and absence of the compound using a purified, recombinant version of the protein.

Phase 3: Delineating the Downstream Signaling Cascade

With a validated target in hand, the final phase of our investigation is to map the downstream signaling pathways that are modulated by the compound-target interaction.

Omics Approaches for a Global View

"Omics" technologies provide an unbiased, system-wide view of the cellular response to our compound.

  • Transcriptomics (RNA-seq): Reveals changes in gene expression, indicating which signaling pathways are activated or repressed.

  • Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance, while phosphoproteomics specifically identifies changes in protein phosphorylation, a key event in many signaling pathways.

Signaling Pathway Hypothesis Generation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Compound This compound Compound->Receptor Binding & Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation TF_active Active Transcription Factor TF->TF_active Translocation Gene Target Gene Expression TF_active->Gene Modulation

Caption: A hypothetical signaling pathway initiated by the compound.

Hypothesis-Driven Pathway Analysis

The data from omics experiments will generate a new set of hypotheses. For example, if phosphoproteomics reveals the activation of a particular kinase, the next step is to use more traditional molecular biology techniques to validate this.

Validation Methods:

  • Western Blotting: Use phospho-specific antibodies to confirm the phosphorylation status of key signaling proteins.

  • Gene Knockdown/Knockout (siRNA/CRISPR): Depleting the cell of the putative target or downstream signaling components should abrogate the effects of the compound.

  • Pharmacological Inhibition: Using known inhibitors of the identified pathway should phenocopy or block the effects of our compound.

Quantitative Data Summary

Experiment Key Parameters Expected Output
MTT Assay Cell line, compound concentration range, incubation timeIC50 value, dose-response curve
CETSA Temperature range, protein of interestMelting temperature (Tm), thermal shift (ΔTm)
RNA-seq Treatment time, sequencing depthDifferentially expressed genes, pathway analysis
Phosphoproteomics Treatment time, enrichment methodDifferentially phosphorylated proteins/sites

Conclusion: Building a Coherent Mechanistic Narrative

Elucidating the in vitro mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. By progressing from broad, unbiased screening to focused, hypothesis-driven studies, we can build a comprehensive and accurate model of how the compound interacts with cellular machinery. This guide provides a robust framework for this endeavor, empowering researchers to transform chemical curiosities into well-characterized pharmacological tools that can ultimately contribute to the development of new therapeutics.

References

A Technical Guide to the Target Identification and Validation of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Acetyl-4-piperidineacetic acid is a synthetic compound featuring a core piperidine scaffold, a structure prevalent in a wide array of neuroactive pharmaceuticals. While the compound itself is cataloged as a chemical intermediate, its direct biological targets remain uncharacterized in publicly accessible literature[1]. This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of its potential therapeutic targets. Drawing from extensive structure-activity relationship (SAR) data on related piperidine derivatives, we posit that the primary pharmacological target of this compound is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. This document provides the scientific rationale for this hypothesis, detailed experimental protocols for target validation, and a discussion of potential secondary target classes, serving as a roadmap for researchers and drug development professionals seeking to elucidate the compound's therapeutic potential.

Introduction: Structural Analysis and Hypothesis Generation

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized for its role in numerous drugs targeting the central nervous system (CNS)[2][3]. Its structural similarity to endogenous neurotransmitters allows it to interact with a variety of receptors and transporters. The structure of this compound combines this key heterocyclic motif with an acetic acid side chain, which bears a resemblance to the endogenous neurotransmitter GABA.

Many piperidine derivatives are known to exhibit potent activity as analgesics, anticonvulsants, and anxiolytics, often through modulation of the GABAergic system[4][5][6]. The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the mammalian brain and a well-established target for drugs with sedative, anxiolytic, and anticonvulsant properties. The structural analogy between this compound and known GABA-A receptor modulators forms the primary basis of our therapeutic target hypothesis. The N-acetyl group may influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and could modulate its binding affinity and efficacy at the target receptor[7][8].

Primary Putative Target: GABA-A Receptors

The GABA-A receptor is a pentameric chloride ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological and physiological properties[5]. Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to increased chloride influx, hyperpolarization of the neuron, and a reduction in neuronal excitability. We hypothesize that this compound acts as a modulator at a distinct binding site on the GABA-A receptor complex.

Mechanism of GABA-A Receptor Modulation

GABA-A receptors mediate fast synaptic inhibition. The binding of GABA to its site at the interface between α and β subunits triggers the opening of the channel pore, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. Modulators can enhance this effect, leading to profound CNS depressant effects. Studies on piperine, another piperidine-containing natural product, have shown it potentiates GABA-induced currents across various GABA-A receptor subtypes, suggesting a binding site involving the α and β subunits[4][5].

GABA_A_Signaling cluster_membrane Neuronal Membrane cluster_effects Cellular Effects GABA_A GABA-A Receptor (α/β/γ subunits) Cl_in Cl⁻ (intracellular) Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Channel Opens GABA GABA GABA->GABA_A Binds to α/β interface Test_Compound 1-Acetyl-4-piperidineacetic acid (Putative PAM) Test_Compound->GABA_A Binds to allosteric site (Hypothesized) Cl_out Cl⁻ (extracellular) Cl_out->GABA_A Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Experimental_Workflow cluster_phase1 Phase 1: Target Binding cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Subtype Selectivity & In Vivo Effects Binding_Assay Radioligand Binding Assay (e.g., [3H]muscimol or [3H]flunitrazepam) Affinity_Determination Determine Ki (Binding Affinity) Binding_Assay->Affinity_Determination Competition Electrophysiology Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Affinity_Determination->Electrophysiology Proceed if Ki < 10 µM Efficacy_Potency Determine EC50 & Emax (Potency & Efficacy) Electrophysiology->Efficacy_Potency Modulation of GABA-induced current Subtype_Panel Screen against panel of GABA-A receptor subtypes (α1β2γ2, α2β2γ2, etc.) Efficacy_Potency->Subtype_Panel Characterize further Behavioral_Assays Animal Models (Anxiolytic, Anticonvulsant) Subtype_Panel->Behavioral_Assays Correlate with in vivo effects

References

An In-Depth Technical Guide to 1-Acetyl-4-piperidineacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry

1-Acetyl-4-piperidineacetic acid, with the CAS Number 78056-60-7, has established itself as a pivotal intermediate in the landscape of pharmaceutical and organic synthesis.[1][2] While a singular "discovery" event is not prominently documented in scientific literature, its history is written in the multitude of complex molecules and pharmacologically active agents synthesized from it. The true significance of this compound lies not in a historical date, but in its versatile structure: a piperidine ring N-acetylated to modulate its reactivity and a carboxylic acid moiety at the 4-position, providing a reactive handle for further chemical transformations. This unique combination makes it an invaluable building block, particularly in the development of therapeutics targeting neurological disorders and as a reagent in broader organic synthesis.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to detailed synthetic protocols and its role in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Chemical Properties and Identification

PropertyValueSource
CAS Number 78056-60-7
Molecular Formula C9H15NO3[2]
Molecular Weight 185.22 g/mol [2]
Synonyms (1-acetyl-4-piperidinyl)acetic acid
Physical Form Solid
Boiling Point 389.6°C at 760 mmHg
Purity (Typical) 98%[2]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound and its precursors typically involves the acetylation of a piperidine derivative. A common and straightforward approach is the acetylation of the corresponding piperidinecarboxylic acid using acetic anhydride. This method is efficient and widely used for preparing N-acetylated piperidines.[4]

A related synthetic pathway involves the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) with acetic anhydride.[5] This reaction directly yields the N-acetylated product. The choice of solvent and reaction conditions can be optimized to improve yield and purity. For instance, conducting the reaction in a suitable solvent like dichloromethane at ambient temperatures is a documented method.[5]

The following diagram illustrates a generalized workflow for the synthesis of N-acetylated piperidine derivatives, which is conceptually similar to the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperidine_Derivative Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction_Vessel Reaction under Reflux or Ambient Conditions Piperidine_Derivative->Reaction_Vessel Reagent Acetic Anhydride Reagent->Reaction_Vessel Concentration Concentration of Reaction Mixture Reaction_Vessel->Concentration Purification Recrystallization (e.g., from Ethanol) Concentration->Purification Final_Product 1-Acetylpiperidine-4-carboxylic Acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of 1-Acetylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of a Related Compound, 1-Acetyl-4-piperidinecarboxylic acid

This protocol is adapted from a known synthesis of a closely related precursor and illustrates the fundamental steps of N-acetylation of a piperidine derivative.[4][5]

Materials:

  • 4-piperidinecarboxylic acid

  • Acetic anhydride

  • Ethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine 100 g of 4-piperidinecarboxylic acid and 400 ml of acetic anhydride in a round-bottom flask.[4]

  • Heat the mixture to reflux and maintain for 2 hours.[4]

  • Allow the reaction mixture to cool and leave it overnight at room temperature.[4]

  • Concentrate the reaction medium under reduced pressure to remove excess acetic anhydride and acetic acid.[4]

  • Grind the resulting residue with ethyl ether.[4]

  • Filter the solid product and wash it thoroughly with ethyl ether to obtain the final compound.[4]

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Product Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to match the expected structure.[5] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity, which should typically be >95%.[5]

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is particularly valuable in the development of drugs targeting neurological disorders.[3] For instance, it can serve as an intermediate in the synthesis of antiepileptic drugs.[1] The piperidine scaffold is a common motif in many biologically active molecules, and the N-acetyl group can influence properties such as solubility, stability, and the ability to cross the blood-brain barrier.[6]

Organic Synthesis

Beyond its direct pharmaceutical applications, this compound is a valuable reagent in general organic synthesis.[3] The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, allowing chemists to construct more complex organic molecules for both research and industrial purposes.[3]

Biochemical Research

In biochemical research, derivatives of this compound can be used as tools to study enzyme activity and metabolic pathways.[3] The piperidine core can mimic natural substrates or inhibitors, aiding in the elucidation of biological processes.

The following diagram illustrates the logical flow from the core compound to its diverse applications.

Applications_Flow cluster_applications Key Application Areas cluster_pharma_details Pharmaceutical Focus cluster_org_synth_details Synthetic Utility cluster_biochem_details Biochemical Tools Core_Compound This compound Pharma Pharmaceutical Development Core_Compound->Pharma Organic_Synth Organic Synthesis Core_Compound->Organic_Synth Biochem Biochemical Research Core_Compound->Biochem Neuro_Disorders Neurological Disorders Pharma->Neuro_Disorders Antiepileptics Antiepileptic Drugs Pharma->Antiepileptics Complex_Molecules Complex Molecule Synthesis Organic_Synth->Complex_Molecules Enzyme_Studies Enzyme Activity Studies Biochem->Enzyme_Studies

Caption: Application pathways of this compound.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in modern chemical science. While its formal "discovery" is not a single, celebrated event, its impact is undeniable. Its straightforward synthesis and dual functionality make it an indispensable tool for medicinal chemists and organic synthesists. As the quest for novel therapeutics continues, the demand for such well-characterized and adaptable intermediates will undoubtedly grow, ensuring that this compound remains a relevant and valuable compound in the scientific community.

References

Topic: Commercial Suppliers and Applications of 1-Acetyl-4-piperidineacetic Acid for Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of 1-Acetyl-4-piperidineacetic acid (CAS No. 78056-60-7), a critical building block for professionals in drug development and chemical synthesis. We will explore its scientific importance, compare reputable commercial suppliers, and detail best practices for its procurement and application in a research setting.

Introduction to this compound: A Versatile Scaffold

This compound is a bifunctional molecule featuring a piperidine ring N-acetylated and a carboxymethyl group at the 4-position. This specific arrangement makes it a highly valuable scaffold in medicinal chemistry. The acetyl group protects the piperidine nitrogen, rendering it a stable, non-basic amide, which prevents unwanted side reactions and salt formation under many physiological conditions. The acetic acid moiety provides a reactive handle for a variety of chemical transformations, most commonly amide bond formation, allowing for its conjugation to other molecules of interest.

Its structural rigidity and synthetic versatility have established it as a key intermediate in the development of complex, biologically active molecules, particularly in the pursuit of novel therapeutics.[1]

Sourcing High-Quality Material: A Comparative Analysis of Commercial Suppliers

The integrity of any research program begins with the quality of its starting materials. For a compound like this compound, ensuring high purity is paramount to achieving reproducible and reliable experimental outcomes. Below is a comparative table of established commercial suppliers catering to the research and development sector.

SupplierCAS NumberPurity SpecificationAvailable Pack SizesKey Services & Notes
Sigma-Aldrich (Merck) 78056-60-7≥98%Custom inquiryOffers extensive documentation (CoA, COO) and technical support from experienced scientists.[2]
Fluorochem 78056-60-7≥98%1g, 5g, 25gProvides multi-language SDS documents and has stock in various global locations for faster shipping.[3] Offers custom synthesis and scale-up services.
A2B Chem 78056-60-7≥98%250mg, 1g, 5gClearly lists in-stock availability and pricing for common research quantities. All products are specified for research use only.
Apollo Scientific 78056-60-7≥98%5gIndicates stock location (UK/US) and provides lead times. Offers bulk inquiry options.[4]
AK Scientific 1353944-16-7≥95%1gNote: This is a related but different compound, [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid. Highlights the importance of verifying CAS numbers. All products are strictly for R&D use.[5]

Expert Insight: When selecting a supplier, the Certificate of Analysis (CoA) is your most critical document. It should provide empirical data verifying the compound's identity (e.g., via ¹H NMR, Mass Spectrometry) and purity (e.g., via HPLC or GC). A purity level of ≥98% is standard for most synthetic applications.[1][3] Always store the compound as recommended by the supplier, typically at room temperature in a dry environment.[1][2]

Logical Workflow for Procurement and Validation

The process of acquiring and validating a chemical reagent is a self-validating system that ensures experimental integrity. The following workflow is recommended.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Verification cluster_2 Phase 3: Application A Identify Required Compound (CAS: 78056-60-7) B Compare Suppliers (Purity, Price, Availability) A->B C Request Quotation & Lead Time B->C D Place Purchase Order C->D Decision Gate E Receive Compound & Log into Inventory D->E F Review Supplier CoA (Check Purity & Identity) E->F G Optional: In-House QC (e.g., NMR, LC-MS) F->G H Release for Experimental Use G->H Quality Gate I Document Lot Number in Experiment Record H->I

Caption: Workflow for sourcing and validating research chemicals.

Core Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its role as a versatile intermediate. The piperidine core is a common motif in many FDA-approved drugs, valued for improving pharmacokinetic properties such as solubility and metabolic stability.

  • Pharmaceutical Development: This compound is a key building block in the synthesis of molecules targeting neurological disorders.[1] Its structure allows for the systematic exploration of chemical space around a rigid core, a strategy known as scaffold-based drug design.

  • Organic Synthesis: It serves as a foundational element for creating more complex heterocyclic systems. The carboxylic acid can be readily converted into amides, esters, or even reduced to an alcohol, providing multiple pathways for derivatization.[1] The synthesis of various piperidin-4-one derivatives for antimicrobial applications highlights the broad utility of the piperidine scaffold in generating bioactive compounds.[6][7]

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard, reliable method for coupling this compound with a generic primary amine (R-NH₂), a fundamental step in many synthetic routes.

Objective: To synthesize N-Alkyl-2-(1-acetylpiperidin-4-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate and the coupling reagent.

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture.

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Amine Addition: Add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture.

    • Causality: The amine acts as the nucleophile, attacking the activated carboxylic acid to form the desired amide bond. A slight excess ensures the complete consumption of the limiting reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the pure amide.

G A 1-Acetyl-4- piperidineacetic acid D Activated Ester Intermediate A->D B R-NH₂ (Amine) E Amide Product B->E C HATU (Coupling Agent) DIPEA (Base) C->D D->E

Caption: Simplified workflow for HATU-mediated amide coupling.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. By understanding its properties, carefully selecting a reputable supplier, and employing validated synthetic protocols, researchers can confidently build upon this versatile scaffold to construct the complex molecules that drive scientific discovery.

References

Methodological & Application

The Strategic Utility of 1-Acetyl-4-piperidineacetic Acid in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Intermediate

1-Acetyl-4-piperidineacetic acid is a valuable bifunctional molecule in the landscape of organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a protected piperidine nitrogen and a reactive carboxylic acid moiety, makes it a strategic building block for the synthesis of complex, biologically active molecules. The N-acetyl group serves as a stable protecting group, allowing for selective manipulation of the acetic acid side chain. Subsequently, the acetyl group can be removed under controlled conditions to reveal the secondary amine, which can then be further functionalized. This dual reactivity makes it a key intermediate in the synthesis of a variety of compounds, including potential therapeutics for neurological disorders.[1]

This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols for its key transformations. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering a practical resource for researchers engaged in multi-step synthesis.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
CAS Number 78056-60-7[2]
Molecular Formula C9H15NO3[3]
Molecular Weight 185.22 g/mol [3]
Melting Point 117-121 °C[3]
Boiling Point 389.6±15.0 °C at 760 mmHg[3]
Appearance Solid[3][4]
Solubility Soluble in water and some organic solvents[3]

Application I: Deacetylation to Access the Core Piperidine Scaffold

The primary strategic role of the N-acetyl group is to serve as a protecting group. Its removal is a critical step to enable further functionalization of the piperidine nitrogen. Both acidic and basic hydrolysis are effective methods for this deprotection.

The Chemistry Behind N-Acetyl Deprotection

The amide bond of the N-acetyl group is stable under a range of conditions but can be cleaved by hydrolysis.

  • Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.

The choice between acidic or basic conditions often depends on the stability of other functional groups within the molecule.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Piperidineacetic Acid Hydrochloride

This protocol describes the deacetylation of this compound under acidic conditions to yield 4-piperidineacetic acid as its hydrochloride salt.

Reaction Scheme:

G reactant This compound reagent HCl, H₂O Reflux reactant->reagent product 4-Piperidineacetic acid Hydrochloride reagent->product

Caption: Acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • n-Butanol (for azeotropic removal of water, optional)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a 6M aqueous solution of hydrochloric acid (5-10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water and excess HCl. c. (Optional) Add n-butanol to the residue and co-evaporate to remove residual water azeotropically.[5] d. Triturate the resulting solid or viscous oil with MTBE or diethyl ether to induce precipitation of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold MTBE or diethyl ether, and dry under vacuum to afford 4-piperidineacetic acid hydrochloride.

Rationale and Insights:

  • The use of a significant excess of aqueous acid drives the hydrolysis equilibrium towards the products.

  • The hydrochloride salt of the product is often a crystalline solid, which facilitates its isolation and purification.[5]

  • Azeotropic removal of water with n-butanol can be an effective way to obtain a dry solid product.

Application II: Activation of the Carboxylic Acid for Amide Coupling

The carboxylic acid moiety of this compound can be activated to form a more reactive species, such as an acyl chloride, which can then readily undergo nucleophilic acyl substitution with amines to form amides. This is a cornerstone of many synthetic routes in drug discovery.

The Power of Acyl Chlorides in Synthesis

Acyl chlorides are highly reactive carboxylic acid derivatives. Their enhanced electrophilicity at the carbonyl carbon makes them excellent substrates for reactions with a wide range of nucleophiles, including weakly nucleophilic amines. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation, as they produce gaseous byproducts that are easily removed from the reaction mixture.[6][7][8]

Protocol 2: Two-Step, One-Pot Synthesis of a Piperidine-Amide Derivative

This protocol outlines the conversion of this compound to its corresponding acyl chloride, followed by an in-situ reaction with an amine to form an amide derivative.

Workflow Diagram:

G start This compound in anhydrous DCM step1 Add Oxalyl Chloride and catalytic DMF at 0 °C start->step1 step2 Stir at room temperature (Acyl Chloride Formation) step1->step2 step3 Cool to 0 °C Add Amine (R-NH₂) and Base (e.g., DIPEA) step2->step3 step4 Stir at room temperature (Amide Formation) step3->step4 workup Aqueous Work-up and Purification step4->workup product N-Substituted 2-(1-acetylpiperidin-4-yl)acetamide workup->product

Caption: Workflow for the synthesis of an amide derivative from this compound.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • A primary or secondary amine (R¹R²NH)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or a round-bottom flask with a septum and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes

Procedure:

Part A: Acyl Chloride Formation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (5-10 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.2-1.5 eq) via syringe.[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

Part B: Amide Coupling

  • Amine Addition: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the freshly prepared acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Rationale and Insights:

  • The reaction must be carried out under anhydrous conditions as acyl chlorides are highly reactive towards water.

  • A catalytic amount of DMF accelerates the formation of the acyl chloride via the formation of a Vilsmeier intermediate.[10]

  • Using a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the amide formation step without reacting with the acyl chloride.

  • This two-step, one-pot procedure is efficient as it avoids the isolation of the often-sensitive acyl chloride intermediate.

Conclusion

This compound is a strategically valuable intermediate that offers synthetic chemists a reliable platform for constructing complex molecules. By leveraging the protective nature of the N-acetyl group and the reactivity of the carboxylic acid, a diverse array of piperidine-containing compounds can be accessed. The protocols detailed herein for deacetylation and amide bond formation provide a solid foundation for the application of this versatile building block in research and development, particularly in the pursuit of novel therapeutics.

References

1-Acetyl-4-piperidineacetic acid in medicinal chemistry library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 1-Acetyl-4-piperidineacetic acid in Medicinal Chemistry Library Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In modern drug discovery, the emphasis on generating molecules with three-dimensional (3D) character to improve target engagement and physicochemical properties has brought sp³-rich scaffolds to the forefront. This compound is a quintessential building block in this paradigm. Its rigid, saturated piperidine core offers a defined spatial arrangement, moving away from the flat, aromatic structures that have historically dominated screening libraries.

The value of this reagent lies in its bifunctional nature. The carboxylic acid moiety serves as a reliable handle for covalent modification, most commonly through amide bond formation, while the N-acetyl group provides stability and modulates the basicity of the piperidine nitrogen. This pre-acetylation prevents unwanted side reactions at the nitrogen under many coupling conditions, effectively channeling the reactivity to the desired acetic acid group. This dual functionality makes it an ideal starting point for generating diverse chemical libraries with significant 3D shape, a key factor in creating more selective and potent drugs.[1]

This document provides a detailed guide on the strategic application of this compound in library synthesis, complete with actionable protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties
PropertyValueReference
CAS Number 78056-60-7[2]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol
Appearance Solid[2]
Boiling Point 389.6 °C at 760 mmHg[2]
Purity ≥98%[2]
Storage Room Temperature[2]

Core Applications in Library Synthesis

The structure of this compound offers two primary vectors for diversification in library synthesis: derivatization at the carboxylic acid and modification of the core scaffold.

G cluster_0 cluster_1 mol A Primary Diversification Point (Amide Coupling, MCRs, etc.) A->mol  Carboxylic Acid Handle B N-Acetyl Group (Stability, Modulation) Can be removed for further derivatization. B->mol Piperidine Nitrogen  

Caption: Key functional sites of this compound.

Amide Coupling: The Workhorse Reaction

The most direct application of this compound is in the synthesis of amide libraries. The formation of an amide bond is the most frequently used reaction in medicinal chemistry, valued for its stability and prevalence in biological systems.[3] Direct condensation of the carboxylic acid with an amine is inefficient; therefore, activating agents are required to facilitate the reaction.[3][4]

Causality Behind Experimental Choices: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred.[5] HATU, an aminium salt, rapidly converts the carboxylic acid into a highly activated O-acylisourea intermediate. This intermediate is extremely reactive towards nucleophilic attack by an amine. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to deprotonate the carboxylic acid and the ammonium salt of the incoming amine, ensuring the reaction proceeds efficiently.[5] This method is robust, high-yielding, and minimizes racemization if chiral amines are used.

G start 1-Acetyl-4- piperidineacetic acid reaction Amide Coupling Reaction (HATU, DIPEA, DMF) start->reaction amines Amine Diversity Set (R-NH2) amines->reaction workup Aqueous Work-up & Purification (Chromatography) reaction->workup Crude Product library Target Amide Library workup->library Purified Compounds

Caption: Workflow for amide library synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

For rapid generation of molecular complexity, multicomponent reactions are unparalleled. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce α-acylamino amides.[6][7]

Expert Insight: this compound is an ideal carboxylic acid component for the Ugi reaction. Its integration introduces the valuable piperidine scaffold directly into a complex, peptide-like product. The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylate in a concerted sequence.[8][9] This strategy allows for the creation of vast libraries by simply varying the other three components, making it a powerful tool in diversity-oriented synthesis for hit discovery.[7]

G c_acid 1-Acetyl-4- piperidineacetic acid reaction Ugi 4-Component Reaction (One Pot, RT, Methanol) c_acid->reaction amine Amine (R1-NH2) amine->reaction aldehyde Aldehyde (R2-CHO) aldehyde->reaction isocyanide Isocyanide (R3-NC) isocyanide->reaction product Complex α-Acylamino Amide Product (High Diversity Library) reaction->product

Caption: Logic of the Ugi four-component reaction.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use. This compound is a warning-level substance that can cause skin and eye irritation.[2]

Protocol 1: General Procedure for Amide Library Synthesis via HATU Coupling

This protocol describes the parallel synthesis of a 10-member amide library in a 96-well plate format or individual reaction vials.

Reagents & Materials:

ReagentMWAmount (per reaction)Moles (mmol)Equivalents
This compound185.2218.5 mg0.101.0
Amine (Diversity Element)Varies-0.111.1
HATU380.2341.8 mg0.111.1
DIPEA129.2435 µL0.202.0
Anhydrous DMF-1.0 mL--

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial or well, add this compound (18.5 mg, 0.10 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 1.0 mL) and stir until the acid is fully dissolved.

  • Activation: To the solution, add HATU (41.8 mg, 0.11 mmol) and DIPEA (35 µL, 0.20 mmol). Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for efficient conversion to the active ester.[10]

  • Amine Addition: Add the corresponding amine (0.11 mmol, 1.1 eq.). If the amine is a salt (e.g., hydrochloride), an additional equivalent of DIPEA may be required.

  • Reaction: Seal the vial/well and stir the reaction mixture at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate (5 mL). b. Wash the organic layer sequentially with 5% aqueous HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and finally with brine (1 x 5 mL).[10] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol 2: Ugi Four-Component Reaction (U-4CR) for Rapid Library Generation

This protocol outlines the synthesis of a single, complex product. It can be readily adapted for parallel synthesis by varying the amine, aldehyde, and isocyanide components.

Reagents & Materials:

ReagentMWAmountMoles (mmol)Equivalents
Benzaldehyde106.1210.1 µL0.101.0
Benzylamine107.1510.9 µL0.101.0
This compound185.2218.5 mg0.101.0
tert-Butyl isocyanide83.1311.2 µL0.101.0
Methanol (MeOH)-1.0 mL--

Step-by-Step Methodology:

  • Component Mixing: In a 5 mL reaction vial, combine this compound (18.5 mg, 0.10 mmol), benzaldehyde (10.1 µL, 0.10 mmol), and benzylamine (10.9 µL, 0.10 mmol) in methanol (1.0 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[8]

  • Isocyanide Addition: Add tert-butyl isocyanide (11.2 µL, 0.10 mmol) to the solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Work-up & Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. The crude product is then purified by flash column chromatography to isolate the final Ugi product.

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemistry library synthesis. Its pre-defined three-dimensional structure and orthogonal chemical handles enable the systematic construction of diverse compound collections. Whether through robust amide coupling reactions or complexity-generating multicomponent strategies like the Ugi reaction, this reagent provides a reliable entry point to novel chemical matter with favorable drug-like properties. The protocols outlined herein offer validated, efficient methods for leveraging this scaffold in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Neuropharmacological Investigation of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 1-Acetyl-4-piperidineacetic Acid in Neuropharmacology

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuropharmacologically active agents. Derivatives of piperidine have shown promise as neuroprotective agents in preclinical studies, particularly in the context of ischemic stroke and neurodegenerative diseases. While this compound is known as a synthetic intermediate, its own neuropharmacological profile remains largely unexplored.[1] Its structural features, however, suggest the potential for interaction with key targets in the central nervous system (CNS).

This document outlines a strategic, multi-tiered approach to systematically evaluate the neuropharmacological properties of this compound, hereafter referred to as "the compound." We will focus on two primary, often interconnected, pathways implicated in a wide range of neurological disorders: the GABAergic inhibitory system and the glutamatergic excitatory system. The proposed experimental workflow is designed to first establish a foundational understanding of the compound's potential targets and subsequently to assess its functional effects in cellular and more complex models of neurological disease.

Part 1: Foundational Screening - Target Engagement and Primary Effects

The initial phase of investigation aims to determine if this compound directly interacts with key neuropharmacological targets. We will prioritize the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission, and the excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis and preventing excitotoxicity.[2][3][4]

GABA-A Receptor Binding Assay

This assay will determine if the compound binds to the GABA-A receptor complex. A competitive radioligand binding assay is a standard and robust method for this purpose.[2][3]

Protocol 1: GABA-A Receptor Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to the GABA-A receptor.

Materials:

  • Rat cortical tissue

  • [³H]-Muscimol (radioligand for the GABA binding site)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound (test compound)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Total Binding: Membrane preparation, binding buffer, and [³H]-Muscimol.

      • Non-specific Binding: Membrane preparation, binding buffer, [³H]-Muscimol, and a high concentration of unlabeled GABA.

      • Test Compound: Membrane preparation, binding buffer, [³H]-Muscimol, and varying concentrations of this compound.

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Glutamate Uptake Assay

This assay will investigate whether the compound modulates the function of EAATs, which are responsible for clearing glutamate from the synaptic cleft.[5] Dysregulation of glutamate uptake is a key factor in excitotoxic neuronal damage.

Protocol 2: Glutamate Uptake Assay in Cultured Astrocytes

Objective: To evaluate the effect of this compound on glutamate uptake by astrocytes.

Materials:

  • Primary astrocyte cultures or a suitable astrocyte cell line

  • [³H]-L-Glutamate (radiolabeled substrate)

  • Unlabeled L-Glutamate

  • This compound (test compound)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture astrocytes in appropriate flasks or plates until confluent.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15 minutes).

    • Initiate the uptake by adding [³H]-L-Glutamate to the wells.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

Data Analysis:

  • Determine the amount of [³H]-L-Glutamate taken up by the cells in the presence and absence of the test compound.

  • Express the results as a percentage of the control (vehicle-treated) uptake.

Part 2: Functional Characterization - Cellular and Electrophysiological Effects

Based on the results from the foundational screening, the next phase will delve into the functional consequences of the compound's activity at the cellular level.

Whole-Cell Patch-Clamp Electrophysiology

If the binding assay suggests interaction with the GABA-A receptor, whole-cell patch-clamp recordings can directly measure the compound's effect on GABA-evoked currents in neurons.[6][7][8]

Protocol 3: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

Objective: To characterize the modulatory effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Cultured primary neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • GABA

  • This compound (test compound)

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

Procedure:

  • Preparation:

    • Prepare cultured neurons on coverslips or obtain acute brain slices.

    • Place the preparation in the recording chamber and perfuse with aCSF.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Apply GABA via a puff pipette to evoke an inward chloride current (at a holding potential of -60 mV).

    • After establishing a stable baseline of GABA-evoked currents, co-apply GABA with varying concentrations of this compound.

Data Analysis:

  • Measure the amplitude and kinetics of the GABA-evoked currents in the presence and absence of the compound.

  • Determine if the compound potentiates or inhibits the GABA response.

In Vitro Neuroprotection Assay

To assess the potential neuroprotective effects of the compound against excitotoxicity, a glutamate-induced cell death model using a neuronal cell line like SH-SY5Y is a valuable tool.[9][10][11][12]

Protocol 4: Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

Objective: To determine if this compound can protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Glutamate

  • This compound (test compound)

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells and seed them into 96-well plates.[9]

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce excitotoxicity by adding a high concentration of glutamate to the wells.

    • Incubate for 24 hours.

  • Viability Assessment:

    • Perform an MTT assay or other cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

  • Determine the concentration-dependent neuroprotective effect of the compound.

Part 3: In Vivo Proof-of-Concept - Preclinical Model of Ischemic Stroke

Should the in vitro data demonstrate significant neuroprotective activity, a preclinical in vivo model is the next logical step to evaluate the compound's efficacy in a more complex biological system. The middle cerebral artery occlusion (MCAO) model in rats is a widely used and relevant model of focal ischemic stroke.[13][14][15][16]

Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To assess the neuroprotective efficacy of this compound in a rat model of ischemic stroke.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Anesthetics

  • Surgical instruments

  • Nylon monofilament suture

  • This compound (test compound)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the common carotid artery and its bifurcation.

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.[14][15]

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound at different doses and time points (e.g., before or after the ischemic insult).

  • Outcome Assessment:

    • 24-48 hours after MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize the animals and perfuse the brains.

    • Section the brains and stain with TTC to visualize the infarct volume.

Data Analysis:

  • Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups.

  • Determine if the compound significantly reduces brain injury and improves functional outcome.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Foundational Screening cluster_1 Part 2: Functional Characterization cluster_2 Part 3: In Vivo Proof-of-Concept GABA-A Receptor Binding GABA-A Receptor Binding Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology GABA-A Receptor Binding->Patch-Clamp Electrophysiology Positive Hit Glutamate Uptake Assay Glutamate Uptake Assay In Vitro Neuroprotection In Vitro Neuroprotection Glutamate Uptake Assay->In Vitro Neuroprotection Modulatory Effect MCAO Stroke Model MCAO Stroke Model In Vitro Neuroprotection->MCAO Stroke Model Significant Protection

Caption: Proposed experimental workflow for the neuropharmacological evaluation of this compound.

Hypothesized Neuroprotective Mechanism

G Glutamate_Excess Excessive Glutamate Release NMDA_R NMDA Receptor Activation Glutamate_Excess->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound 1-Acetyl-4- piperidineacetic acid EAATs EAAT Modulation Compound->EAATs Inhibits GABA_A_R GABA-A Receptor Modulation Compound->GABA_A_R Potentiates EAATs->Glutamate_Excess Reduces Inhibition Increased Inhibition GABA_A_R->Inhibition Inhibition->Excitotoxicity Prevents

References

Application Notes and Protocols: 1-Acetyl-4-piperidineacetic Acid as a Versatile Building Block for Novel Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1][2] This saturated heterocycle is a prevalent feature in numerous FDA-approved drugs, owing to its favorable physicochemical properties and its ability to serve as a versatile framework for arranging pharmacophoric elements in three-dimensional space.[3][4] The conformational flexibility of the piperidine ring allows for optimal interactions with biological targets, while its basic nitrogen atom can be leveraged to enhance aqueous solubility and modulate pharmacokinetic profiles.[2]

Among the vast array of piperidine-based building blocks, 1-acetyl-4-piperidineacetic acid stands out as a particularly valuable starting material for the synthesis of novel enzyme inhibitors. The N-acetyl group provides a neutral, stable substituent that can influence the molecule's lipophilicity and metabolic stability. Crucially, the acetic acid side chain offers a readily functionalizable handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity.[5]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel Matrix Metalloproteinase (MMP) inhibitors. We will delve into the scientific rationale for targeting MMPs, provide a detailed, field-proven protocol for the synthesis of a representative hydroxamate-based MMP inhibitor, and discuss the critical aspects of SAR that drive inhibitor design.

The Therapeutic Rationale for Targeting Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[6][7] Under physiological conditions, MMP activity is tightly regulated. However, their overexpression and dysregulation are implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[6][7] Consequently, the development of potent and selective MMP inhibitors has been a significant focus of pharmaceutical research.

The catalytic mechanism of MMPs involves a zinc ion in the active site, which is essential for their enzymatic activity. A prominent and successful strategy in the design of MMP inhibitors has been the incorporation of a zinc-binding group (ZBG) that can chelate this catalytic zinc ion, thereby inactivating the enzyme.[6] Hydroxamic acids have emerged as one of the most potent and widely employed ZBGs in the development of MMP inhibitors.[6][8]

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis and process development.

PropertyValueReference
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
CAS Number 78056-60-7
Appearance White to off-white solid
Melting Point 128-132 °C
Solubility Soluble in water, methanol, and DMSO

Experimental Protocols: Synthesis of a Novel Hydroxamate-Based MMP Inhibitor

The following protocol details a representative synthesis of a novel MMP inhibitor, N-hydroxy-2-(1-acetylpiperidin-4-yl)acetamide, utilizing this compound as the key building block. This protocol is designed to be a self-validating system, with clear steps and justifications for the experimental choices.

Overall Synthetic Workflow

The synthesis is a two-step process, beginning with the protection of the hydroxamic acid moiety, followed by coupling with the carboxylic acid, and concluding with deprotection to yield the final inhibitor.

G cluster_0 Step 1: O-Benzylation of Hydroxylamine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection hydroxylamine Hydroxylamine Hydrochloride obz_hydroxylamine O-Benzylhydroxylamine hydroxylamine->obz_hydroxylamine Base (e.g., K2CO3) Solvent (e.g., DMF) benzyl_bromide Benzyl Bromide benzyl_bromide->obz_hydroxylamine protected_intermediate O-Benzyl-N-hydroxy-2-(1-acetylpiperidin-4-yl)acetamide obz_hydroxylamine->protected_intermediate start_material This compound start_material->protected_intermediate Base (e.g., DIPEA) Solvent (e.g., DMF) coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->protected_intermediate final_product N-Hydroxy-2-(1-acetylpiperidin-4-yl)acetamide (Final MMP Inhibitor) protected_intermediate->final_product H2, Pd/C Solvent (e.g., Methanol)

Figure 1: Synthetic workflow for the preparation of a novel MMP inhibitor.
Protocol 1: Synthesis of N-Hydroxy-2-(1-acetylpiperidin-4-yl)acetamide

Materials:

  • This compound

  • O-Benzylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Palladium on carbon (10 wt. %)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen balloon or hydrogenation apparatus

Step 1: Preparation of O-Benzylhydroxylamine Free Base

Rationale: The commercially available O-benzylhydroxylamine is typically a hydrochloride salt. It is necessary to neutralize it to the free base for efficient participation in the subsequent coupling reaction.

  • Dissolve O-benzylhydroxylamine hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath and add saturated aqueous NaHCO₃ dropwise until the pH of the solution is basic (pH ~8-9), as indicated by pH paper.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain O-benzylhydroxylamine as a colorless oil.

Step 2: Amide Coupling to form O-Benzyl-N-hydroxy-2-(1-acetylpiperidin-4-yl)acetamide

Rationale: This step forms the amide bond between the carboxylic acid of the piperidine building block and the protected hydroxylamine. EDC and HOBt are used as coupling agents to activate the carboxylic acid and facilitate the reaction while minimizing side products.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

  • Add a solution of O-benzylhydroxylamine (from Step 1, 1.1 eq) in DMF to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the O-benzyl protected intermediate.

Step 3: Deprotection to Yield N-Hydroxy-2-(1-acetylpiperidin-4-yl)acetamide

Rationale: The final step involves the removal of the benzyl protecting group to unmask the hydroxamic acid, which is the key zinc-binding pharmacophore. This is achieved via catalytic hydrogenation.

  • Dissolve the O-benzyl protected intermediate (from Step 2) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, N-hydroxy-2-(1-acetylpiperidin-4-yl)acetamide.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Results
O-Benzyl protected intermediate ¹H NMR, ¹³C NMR, MSPeaks corresponding to the piperidine, acetyl, acetic acid, and benzyl moieties. Correct molecular ion peak.
Final Product ¹H NMR, ¹³C NMR, HRMSDisappearance of benzyl peaks in NMR. Appearance of a broad singlet for the -OH of the hydroxamic acid. Correct high-resolution mass.
Final Product HPLCPurity >95%

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The presented synthesis provides a versatile platform for generating a library of MMP inhibitors. The following logical relationship diagram illustrates key points for SAR exploration and lead optimization.

SAR cluster_scaffold Core Scaffold: this compound cluster_zbg Zinc-Binding Group (ZBG) cluster_p1_prime P1' Pocket Interactions cluster_linker Linker Region scaffold Piperidine Ring (Rigid Scaffold) zbg Hydroxamic Acid (-CONHOH) scaffold->zbg Presents p1_prime N-Acetyl Group scaffold->p1_prime Positions linker Acetic Acid Side Chain scaffold->linker Connects to zbg_rationale Chelates catalytic Zn²⁺ in MMP active site. zbg->zbg_rationale p1_prime_rationale Influences lipophilicity and can interact with the S1' pocket of MMPs. Modification (e.g., other acyl groups) can modulate potency and selectivity. p1_prime->p1_prime_rationale linker_rationale Provides optimal distance and orientation for the ZBG to reach the active site zinc. linker->linker_rationale

Figure 2: Key structural elements for SAR studies of MMP inhibitors derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel MMP inhibitors. Its inherent structural features provide a solid foundation for the strategic design of potent and selective therapeutic agents. The detailed protocol provided herein offers a reliable and reproducible method for the synthesis of a lead compound, which can be further optimized through systematic SAR studies. The insights into the therapeutic rationale and inhibitor design principles aim to empower researchers in their quest for innovative treatments for a range of debilitating diseases.

References

Protocol for the N-Acetylation of 4-Piperidineacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

In the landscape of pharmaceutical development and organic synthesis, the N-acetylation of amines is a cornerstone transformation. This reaction is pivotal for installing the acetyl group, which can serve as a crucial pharmacophore, a protective group in multi-step syntheses, or a modulator of a molecule's physicochemical properties.[1][2] The target molecule, N-acetyl-4-piperidineacetic acid, is a valuable building block, incorporating a stable amide bond and a carboxylic acid handle for further chemical elaboration.

This guide provides a detailed, field-proven protocol for the N-acetylation of 4-piperidineacetic acid using acetic anhydride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical reasoning behind each operational choice, ensuring a reproducible and high-yielding synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 4-piperidineacetic acid proceeds via a classic nucleophilic acyl substitution pathway. The secondary amine of the piperidine ring acts as the nucleophile. Its lone pair of electrons attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3][4] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion—a stable and effective leaving group.[4][5] A base, either added to the reaction or another molecule of the starting amine, deprotonates the newly formed ammonium ion to yield the neutral N-acetylated product and a corresponding acid byproduct.[4]

Caption: Reaction mechanism for the N-acetylation of 4-piperidineacetic acid.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary for different scales.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar EquivalentsNotes
4-Piperidineacetic Acid HCl179.641.80 g1.0Starting material. If using the free base, adjust mass accordingly.
Acetic Anhydride102.091.23 mL (1.33 g)1.3Acetylating agent. Corrosive and a lachrymator.[2][6]
Triethylamine (TEA)101.193.07 mL (2.23 g)2.2Base. Neutralizes both HCl salt and the generated acetic acid.
Dichloromethane (DCM)-50 mL-Anhydrous reaction solvent.
Hydrochloric Acid (HCl)-~5 mL (2 M aq.)-For workup acidification.
Saturated Sodium Bicarbonate-30 mL-For quenching and initial wash.
Brine (Saturated NaCl)-30 mL-For final aqueous wash.
Anhydrous Magnesium Sulfate-~5 g-Drying agent.
Safety Precautions
  • Acetic Anhydride: This substance is corrosive, flammable, a lachrymator, and can cause severe skin burns and eye damage.[7][8][9] It reacts with water to produce acetic acid.[10] Always handle acetic anhydride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[7][10]

  • Triethylamine (TEA): TEA is a flammable liquid and is harmful if inhaled or absorbed through the skin. It has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Handling: The reaction is exothermic. Initial cooling and slow addition of reagents are crucial to maintain control.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidineacetic acid hydrochloride (1.80 g, 10.0 mmol).

    • Add anhydrous dichloromethane (50 mL) to the flask. Stir the resulting suspension.

    • Cool the flask to 0 °C using an ice-water bath. This is a critical step to manage the heat generated during the addition of the base and anhydride.

  • Reagent Addition:

    • Slowly add triethylamine (3.07 mL, 22.0 mmol) to the stirring suspension at 0 °C. The addition of a base is necessary to deprotonate the hydrochloride salt and to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[11]

    • After stirring for 10 minutes, add acetic anhydride (1.23 mL, 13.0 mmol) dropwise via syringe over 5 minutes. A slight excess of the acetylating agent ensures complete conversion of the starting material. The reaction mixture should become a clear solution as the starting material dissolves upon N-acetylation.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel. The product, N-acetyl-4-piperidineacetic acid, will be deprotonated to its carboxylate form and will reside primarily in the aqueous layer at this basic pH.

    • Separate the layers and retain the aqueous layer. Extract the organic layer with an additional 15 mL of water.

    • Combine all aqueous layers. While stirring, carefully acidify the aqueous solution to a pH of ~3-4 using 2 M HCl. This step is crucial as it protonates the carboxylate, rendering the product less water-soluble and extractable into an organic solvent.

    • Extract the acidified aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and wash with brine (30 mL) to remove residual water and inorganic salts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a white to off-white solid.[12]

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the final, high-purity N-acetyl-4-piperidineacetic acid.

Experimental Workflow Visualization

G Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_isolation Product Isolation A 1. Dissolve Starting Material in DCM & Cool to 0°C B 2. Add Triethylamine A->B C 3. Add Acetic Anhydride Dropwise B->C D 4. Stir at Room Temperature (2-4h) & Monitor by TLC C->D E 5. Quench with NaHCO₃ (aq) D->E Reaction Complete F 6. Separate Layers (Keep Aqueous) E->F G 7. Acidify Aqueous Layer with 2M HCl F->G H 8. Extract with DCM G->H I 9. Wash with Brine H->I J 10. Dry Organic Layer (MgSO₄) I->J Proceed to Isolation K 11. Filter & Concentrate J->K L 12. Purify Crude Product (Recrystallization/Chromatography) K->L M Final Product: N-Acetyl-4-piperidineacetic Acid L->M

Caption: A visual summary of the experimental workflow.

References

large-scale synthesis of 1-Acetyl-4-piperidineacetic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of 1-Acetyl-4-piperidineacetic acid, a key intermediate in pharmaceutical development. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] The protocol detailed herein is designed for producing high-purity material in quantities suitable for extensive preclinical evaluation (multi-gram to kilogram scale). We present a robust three-step synthetic route starting from commercially available 4-piperidineethanol, focusing on process safety, scalability, and economic viability. Each step includes a detailed rationale for methodological choices, in-process controls, and full characterization data for all intermediates and the final product.

Introduction & Strategic Overview

This compound (CAS 78056-60-7) is a bifunctional molecule featuring a core piperidine ring, which enhances pharmacokinetic properties such as solubility and metabolic stability in many drug candidates.[4] The N-acetyl group provides a neutral, stable amide functionality, while the acetic acid moiety offers a crucial handle for further chemical modification or direct interaction with biological targets.[5] The reliable, large-scale production of this compound with stringent purity control is therefore critical for advancing drug discovery programs.

The synthetic strategy presented here was selected for its operational simplicity, use of cost-effective reagents, and avoidance of hazardous or difficult-to-handle materials, making it highly amenable to scale-up. The three-step sequence is as follows:

  • N-Acetylation: Protection of the secondary amine of 4-piperidineethanol via a straightforward acetylation reaction.

  • Initial Oxidation: Conversion of the primary alcohol to an intermediate aldehyde using a TEMPO-catalyzed oxidation system.

  • Final Oxidation: Selective oxidation of the aldehyde to the target carboxylic acid.

This route provides a reliable pathway to the final product with high overall yield and purity, meeting the rigorous standards required for preclinical research.

Synthetic_Workflow Start 4-Piperidineethanol Step1 Step 1: N-Acetylation Start->Step1 Acetic Anhydride, Base Intermediate1 1-Acetyl-4-(2-hydroxyethyl)piperidine Step1->Intermediate1 Step2 Step 2: TEMPO-Catalyzed Oxidation Intermediate1->Step2 TEMPO, NaOCl Intermediate2 (1-Acetylpiperidin-4-yl)acetaldehyde Step2->Intermediate2 Step3 Step 3: Pinnick Oxidation Intermediate2->Step3 NaClO2, Buffer FinalProduct This compound Step3->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Acetyl-4-(2-hydroxyethyl)piperidine

Principle: This step involves the N-acetylation of the secondary amine in 4-piperidineethanol. Acetic anhydride is used as the acetylating agent in the presence of a mild base to neutralize the acetic acid byproduct. This is a standard and highly efficient transformation.[6]

Materials & Reagents:

Reagent CAS No. Mol. Wt. Moles Equiv. Amount
4-Piperidineethanol 622-26-4 129.20 1.00 1.0 129.2 g
Acetic Anhydride 108-24-7 102.09 1.10 1.1 112.3 g (104 mL)
Triethylamine (TEA) 121-44-8 101.19 1.20 1.2 121.4 g (167 mL)

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 1.3 L |

Protocol:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-piperidineethanol (129.2 g, 1.00 mol) and dichloromethane (1.0 L).

  • Add triethylamine (121.4 g, 1.20 mol) to the solution and cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add acetic anhydride (112.3 g, 1.10 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM) until the starting material is fully consumed.

  • Workup: Quench the reaction by slowly adding 500 mL of deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil.

Expected Yield & Characterization:

  • Yield: 160-168 g (93-98%).

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.55 (d, 1H), 3.85 (d, 1H), 3.68 (t, 2H), 2.95 (t, 1H), 2.50 (t, 1H), 2.08 (s, 3H), 1.70 (m, 3H), 1.52 (q, 2H), 1.15 (m, 2H).

  • MS (ESI+): m/z 172.13 [M+H]⁺.

Step 2: Synthesis of (1-Acetylpiperidin-4-yl)acetaldehyde

Principle: This step employs a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation of the primary alcohol to an aldehyde. Sodium hypochlorite (bleach) is used as the stoichiometric oxidant in a biphasic system with potassium bromide as a co-catalyst. This method is preferred for large-scale synthesis due to its mild conditions, low cost, and avoidance of heavy metal waste.

Materials & Reagents:

Reagent CAS No. Mol. Wt. Moles Equiv. Amount
1-Acetyl-4-(2-hydroxyethyl)piperidine 37490-98-5 171.24 0.93 1.0 160 g
TEMPO 2564-83-2 156.25 0.0093 0.01 1.45 g
Potassium Bromide (KBr) 7758-02-3 119.00 0.093 0.1 11.1 g
Sodium Hypochlorite (12% aq. soln.) 7681-52-9 74.44 1.12 1.2 ~700 mL
Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01 - - Saturated Soln.

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 1.6 L |

Protocol:

  • Combine the starting alcohol (160 g, 0.93 mol), TEMPO (1.45 g, 0.0093 mol), and KBr (11.1 g, 0.093 mol) in DCM (800 mL) in a 3 L flask equipped with a mechanical stirrer and thermometer.

  • In a separate beaker, prepare an aqueous solution by mixing the 12% NaOCl solution (~700 mL) with 800 mL of saturated NaHCO₃ solution. Cool this solution to ~5 °C.

  • Cool the reaction flask to 0-5 °C.

  • Add the cold NaOCl/NaHCO₃ solution to the reaction mixture dropwise, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.

  • In-Process Control: Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours.

  • Workup: Once the starting material is consumed, separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (200 mL) to quench any remaining oxidant, followed by brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification due to its potential instability.

Expected Yield & Characterization:

  • Yield: ~145-155 g (crude, 92-98%).

  • Appearance: Yellowish oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (t, 1H), 4.52 (d, 1H), 3.88 (d, 1H), 2.98 (t, 1H), 2.55 (t, 1H), 2.35 (d, 2H), 2.09 (s, 3H), 1.95 (m, 1H), 1.75 (d, 2H), 1.25 (m, 2H).

Step 3: Synthesis of this compound

Principle: The final step is a Pinnick oxidation, which is highly selective for converting aldehydes to carboxylic acids in the presence of other functional groups. Sodium chlorite (NaClO₂) is the oxidant, and a scavenger like 2-methyl-2-butene is used to quench the reactive chlorine dioxide byproduct, preventing side reactions.

Materials & Reagents:

Reagent CAS No. Mol. Wt. Moles Equiv. Amount
(1-Acetylpiperidin-4-yl)acetaldehyde N/A 169.22 0.86 1.0 145 g (crude)
Sodium Chlorite (NaClO₂, 80%) 7758-19-2 90.44 1.29 1.5 146 g
Sodium Dihydrogen Phosphate (NaH₂PO₄) 7558-80-7 119.98 1.29 1.5 155 g
2-Methyl-2-butene 513-35-9 70.13 1.72 2.0 120.6 g (183 mL)
tert-Butanol 75-65-0 74.12 - - 1.5 L

| Water | 7732-18-5 | 18.02 | - | - | 500 mL |

Protocol:

  • Dissolve the crude aldehyde (145 g, ~0.86 mol) in tert-butanol (1.5 L) in a 4 L flask. Add 2-methyl-2-butene (120.6 g, 1.72 mol).

  • In a separate beaker, dissolve sodium chlorite (146 g, 1.29 mol) and NaH₂PO₄ (155 g, 1.29 mol) in water (500 mL).

  • Cool the aldehyde solution to 15-20 °C and slowly add the aqueous sodium chlorite solution over 1-2 hours. A slight exotherm may be observed; maintain the temperature below 30 °C.

  • Stir the resulting mixture at room temperature for 4-6 hours.

  • In-Process Control: Monitor the reaction by HPLC or LC-MS until the aldehyde is consumed.

  • Workup: Cool the reaction to 10 °C. Slowly add 500 mL of 10% aqueous sodium sulfite solution to quench any remaining oxidants. Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the bulk of the tert-butanol.

  • Adjust the pH of the remaining aqueous slurry to ~2-3 with 6 M HCl. A white precipitate will form.

  • Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Expected Yield & Characterization:

  • Yield: 135-148 g (85-93% over two steps).

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H), 4.35 (d, 1H), 3.80 (d, 1H), 2.90 (t, 1H), 2.45 (t, 1H), 2.15 (d, 2H), 1.98 (s, 3H), 1.80 (m, 1H), 1.65 (d, 2H), 1.05 (m, 2H).

  • MS (ESI-): m/z 184.10 [M-H]⁻.

  • Melting Point: 135-138 °C.

Quality Control & Validation

A robust quality control (QC) system is essential to ensure the final product is suitable for preclinical studies. The following system validates the identity, purity, and consistency of the synthesized this compound.

Quality_Control cluster_tests Analytical Testing Test1 Structural Confirmation (¹H NMR, ¹³C NMR, MS) Decision Pass / Fail Decision Test1->Decision Test2 Purity Assay (HPLC-UV, >98%) Test2->Decision Test3 Residual Solvent Analysis (GC-HS) Test3->Decision Test4 Heavy Metals (ICP-MS) Test4->Decision Test5 Water Content (Karl Fischer) Test5->Decision FinalProduct Final Product Batch FinalProduct->Test1 FinalProduct->Test2 FinalProduct->Test3 FinalProduct->Test4 FinalProduct->Test5 Release Release for Preclinical Studies Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Figure 2: Quality control workflow for batch release.

Acceptance Criteria Summary:

Test Method Specification
Appearance Visual White to off-white solid
Identity ¹H NMR, MS Conforms to structure
Purity HPLC (210 nm) ≥ 98.0%
Individual Impurity HPLC (210 nm) ≤ 0.15%
Water Content Karl Fischer ≤ 0.5%

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

Conclusion

This application note details a validated and scalable three-step synthesis for this compound, yielding high-purity material suitable for preclinical drug development. The chosen synthetic route is cost-effective, operationally simple, and prioritizes safety and environmental considerations by avoiding harsh reagents and heavy metals. The comprehensive analytical controls ensure that each batch meets the stringent quality requirements for subsequent in vitro and in vivo studies.

References

Application Notes & Protocols: Leveraging 1-Acetyl-4-piperidineacetic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperidine Scaffolds in SPOS

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting functional groups.[3] Solid-Phase Organic Synthesis (SPOS) has revolutionized the creation of chemical libraries for drug discovery by simplifying purification and enabling automation.[4][5] By immobilizing a starting material on an insoluble resin, multi-step synthetic sequences can be performed with excess reagents to drive reactions to completion, with purification reduced to simple filtration and washing steps.[5]

This guide details the application of 1-Acetyl-4-piperidineacetic acid as a strategic building block in SPOS. This molecule is uniquely suited for this role, featuring:

  • A carboxylic acid handle , enabling covalent attachment to a variety of amine- or hydroxyl-functionalized solid supports.

  • A piperidine core , providing the desirable heterocyclic scaffold.

  • A stable N-acetyl group , which protects the piperidine nitrogen from participating in unwanted side reactions during subsequent synthetic steps, a crucial consideration for library synthesis.

These application notes provide the foundational methodology for immobilizing this scaffold and outline strategies for its elaboration, empowering researchers to efficiently generate libraries of novel piperidine-containing compounds.

Part 1: The Building Block - Physicochemical Profile and Rationale

This compound (also known as N-Acetylpiperidine-4-acetic acid) is a bifunctional molecule designed for seamless integration into SPOS workflows.

Key Properties and Specifications

The inherent properties of the building block are critical to its successful application.

PropertyValueSourceRationale for SPOS
Molecular Formula C₉H₁₅NO₃[6]Defines the core scaffold mass.
Molecular Weight 185.22 g/mol [6]Essential for calculating resin loading and reagent stoichiometry.
Appearance Solid / Crystalline Powder[6]Allows for accurate weighing and handling.
Functional Groups Carboxylic Acid, Tertiary AmideThe carboxylic acid is the primary point of attachment to the solid support. The N-acetyl group provides stability and prevents N-alkylation or other side reactions.
Purity Typically ≥97%[6]High purity is crucial to ensure efficient and clean loading onto the resin, preventing incorporation of impurities into the synthesis.
Causality Behind Experimental Design: Why the N-Acetyl Group is Critical

In SPOS, the piperidine nitrogen, if unprotected (as a secondary amine), would be a reactive nucleophile. During subsequent coupling steps (e.g., amide bond formation), this nitrogen could compete with the intended nucleophile, leading to undesired branched products and significantly complicating the purification of the final library. The N-acetyl group acts as a robust protecting group that is stable to the standard conditions of Fmoc-based synthesis, including basic deprotection with piperidine and standard coupling conditions. This ensures that the piperidine core remains intact and unreactive until a potential final modification step, if desired.

Part 2: Core Protocol - Immobilization on Solid Support

The first critical step in any SPOS workflow is the efficient and complete attachment of the initial building block to the solid support. This protocol details the immobilization of this compound onto Wang resin, a common support for releasing the final product as a carboxylic acid.

Experimental Workflow: Immobilization

Caption: Workflow for immobilizing this compound onto Wang resin.

Step-by-Step Immobilization Protocol

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the Wang resin (1.0 eq, e.g., 200 mg for a 0.2 mmol synthesis) in a synthesis vessel.

    • Add anhydrous DCM (approx. 10 mL/g of resin) and allow the resin to swell for 20-30 minutes with gentle agitation. Drain the solvent.

    • Rationale: Swelling the polystyrene matrix is essential to expose the reactive hydroxyl groups within the resin beads, making them accessible for the coupling reaction.[5]

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (3.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

    • Add DIC (3.0 eq) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid, forming the reactive O-acylisourea intermediate.

    • Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

    • Rationale: A carbodiimide like DIC is a standard coupling reagent that activates the carboxylic acid.[7] DMAP serves as a catalyst to accelerate the esterification reaction with the resin's hydroxyl groups. Using a 3-fold excess of the acid and coupling reagent helps drive the reaction to completion.

  • Monitoring:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a test to check for free hydroxyl groups (e.g., the Chloranil test).

    • If the test is positive (indicating incomplete reaction), allow the coupling to proceed for longer or consider redosing with fresh reagents.

    • Rationale: Monitoring ensures maximum loading of the starting material, which is critical for the overall yield of the synthesis.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x).

    • Rationale: Thorough washing removes all excess reagents and soluble byproducts, a key advantage of SPOS.[4]

  • Capping (Optional but Recommended):

    • To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DCM.

    • Agitate for 1 hour at room temperature.

    • Rationale: Capping prevents the unreacted sites from participating in subsequent reaction steps, which would lead to deletion sequences (impurities missing the piperidine scaffold).

  • Final Wash and Drying:

    • Drain the capping solution and wash the resin thoroughly as in Step 4.

    • Dry the resin under high vacuum to obtain the free-flowing, scaffold-loaded solid support, ready for diversification.

Part 3: Application Strategies - Diversification of the Resin-Bound Scaffold

While this compound itself does not offer immediate functional handles for on-resin diversification, it serves as an excellent foundational scaffold. The true power of SPOS lies in building complexity from a common intermediate. A highly effective strategy involves using a related building block, such as N-Boc-4-piperidone, to perform on-resin chemistry before a final N-acetylation step. This approach allows for the creation of diverse libraries centered around the N-acetyl piperidine core.

Example Diversification Strategy: Reductive Amination

This workflow illustrates how a library of substituted N-acetyl piperidines can be generated via on-resin reductive amination, followed by acetylation.

Caption: Diversification strategy using a piperidone scaffold followed by N-acetylation.

General Protocol: On-Resin Reductive Amination & Acetylation

This protocol assumes the synthesis starts with a resin-bound piperidone, which can be achieved by coupling N-Boc-4-piperidone-4-carboxylic acid to a support like Rink Amide resin.

  • Reductive Amination:

    • Swell the resin-bound piperidone in a suitable solvent (e.g., 1% acetic acid in dichloroethane).

    • Add a library of diverse primary amines (3-5 eq per amine for each reaction well in a parallel synthesizer).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 3-5 eq).

    • Agitate at room temperature for 12-24 hours. Wash the resin thoroughly.

    • Rationale: This reaction is a powerful method for C-N bond formation and introduces a key point of diversity (the R-group from the amine) onto the piperidine scaffold.[8]

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

    • Wash the resin and neutralize with a solution of 10% DIEA in DCM.

    • Rationale: The acid-labile Boc group is removed to expose the piperidine nitrogen for the final acetylation step.

  • N-Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DCM for 1-2 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

    • Rationale: This step installs the N-acetyl group, yielding the final resin-bound, diversified N-acetyl piperidine library, analogous to what would be achieved if starting with this compound but with added diversity.

  • Cleavage and Purification:

    • Cleave the products from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant.

    • Purify the individual library members using preparative RP-HPLC.

    • Rationale: The strong acid simultaneously cleaves the molecule from the resin and removes any remaining acid-labile side-chain protecting groups.[9]

Conclusion

This compound is a highly valuable building block for solid-phase organic synthesis, providing a stable and pharmaceutically relevant scaffold. While direct on-resin modification of this specific molecule is limited, its true utility is realized when viewed as part of a broader synthetic strategy. By employing related building blocks like N-Boc-4-piperidone, researchers can perform extensive on-resin diversification before a final, unifying N-acetylation step. This approach, detailed in these notes, combines the efficiency of SPOS with the structural benefits of the N-acetyl piperidine core, enabling the rapid and systematic exploration of new chemical space in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Acetyl-4-piperidineacetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important piperidine derivative. Here, we address common challenges encountered during synthesis through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and reliable method for synthesizing this compound involves a two-step process. The general workflow begins with a suitable 4-substituted piperidine precursor which is then acetylated at the nitrogen atom. A common route is the N-acetylation of 4-piperidineacetic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acetylation A 4-Piperidone or other precursors B Synthesis of 4-Piperidineacetic Acid A->B Various Methods (e.g., Wittig, Reformatsky) C 4-Piperidineacetic Acid D This compound (Final Product) C->D Acetylation Agent (e.g., Acetic Anhydride)

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems that can arise during the N-acetylation step, which is often the critical juncture for maximizing yield and purity.

Question: My yield of this compound is consistently low after reacting 4-piperidineacetic acid with acetic anhydride. What are the likely causes and solutions?

Answer:

Low yields in this N-acetylation reaction typically stem from four primary areas: incomplete reaction, side reactions, product degradation, or inefficient workup and purification.

  • Incomplete Reaction: The N-acetylation of the piperidine nitrogen is generally efficient, but ensuring the reaction goes to completion is paramount.

    • Causality: Insufficient heating or reaction time can leave a significant amount of the starting material unreacted. The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of acetic anhydride. This process requires adequate thermal energy to overcome the activation barrier.

    • Solution: A common protocol involves refluxing a mixture of 4-piperidinecarboxylic acid and acetic anhydride for at least 2 hours.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material before proceeding with the workup.

  • Stoichiometry and Reagent Quality:

    • Causality: Acetic anhydride is susceptible to hydrolysis if exposed to moisture, converting it to acetic acid, which is non-reactive as an acetylating agent under these conditions. Using a stoichiometric amount of degraded anhydride will result in an incomplete reaction.

    • Solution: Always use a fresh, unopened bottle of acetic anhydride or one that has been stored under anhydrous conditions. It is common practice to use a slight to moderate excess of acetic anhydride (e.g., 2.5 to 10 molar equivalents) to drive the reaction to completion, especially if the starting amine is not perfectly dry.[2]

  • Inefficient Workup:

    • Causality: The workup procedure is designed to remove excess acetic anhydride and the acetic acid byproduct. If the product is not effectively isolated from the reaction mixture, significant losses can occur.

    • Solution: After the reaction, the mixture is typically concentrated to remove the bulk of the volatiles. The resulting residue can be triturated with a non-polar solvent like ethyl ether to precipitate the product, which is a solid, while leaving unreacted anhydride and acetic acid in the solution.[1] Thorough washing of the filtered solid with the non-polar solvent is crucial to remove soluble impurities.

Question: I am observing an oily or gummy crude product instead of the expected solid after reaction workup. How can I improve the isolation and purification?

Answer:

Obtaining an oily or impure solid product is a common issue related to residual solvent or byproducts. The goal is to induce crystallization and effectively remove impurities.

  • Causality: The primary culprits are often residual acetic acid and acetic anhydride. These can plasticize the solid product, preventing it from crystallizing properly. The product itself has a defined melting point, and impurities will depress and broaden this range.

  • Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure that all volatile components (excess acetic anhydride and acetic acid) are removed under reduced pressure (e.g., using a rotary evaporator). Heating the flask gently (e.g., 40-50°C) can aid this process, but avoid excessive temperatures that could degrade the product.

    • Effective Trituration: The choice of solvent for trituration is critical. The solvent should be one in which the desired product is poorly soluble, but the impurities (acetic acid) are highly soluble. Ethyl ether is a good first choice.[1] If the product remains oily, try a sequence of solvents. For instance, after an initial wash with ether, a wash with cold hexane might help to solidify the product.

    • Recrystallization: If trituration fails to yield a clean solid, recrystallization is the next logical step. A patent for a similar compound, N-acetyl-TAA, suggests recrystallization from n-hexane.[2] For this compound, a solvent system like ethyl acetate/hexane or isopropanol could be effective. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most effective acetylating agents for this synthesis, and what are their pros and cons?

A1: The choice of acetylating agent is a critical parameter that balances reactivity, cost, safety, and byproduct formation.

Acetylating AgentProsCons
Acetic Anhydride Inexpensive, readily available, effective. Byproduct (acetic acid) is volatile.[1]Corrosive and a lachrymator. Can lead to O-acetylation in some cases. Requires heating.
Acetyl Chloride Highly reactive, often works at lower temperatures.Highly corrosive, moisture-sensitive, produces HCl as a byproduct which may need to be neutralized. Can be too reactive, leading to side products.[2]
Ketene Very efficient for N-acetylation and can avoid O-acetylation of enols.[2]Highly toxic and reactive gas, requires specialized equipment to generate and handle safely. Not practical for most lab settings.
Acetonitrile Greener and safer alternative, uses a common solvent as the acetyl source.[3]Requires a catalyst (e.g., alumina) and often continuous-flow conditions. May not be suitable for all substrates.[3]

For most standard laboratory applications, acetic anhydride offers the best balance of reactivity, cost, and ease of use for this specific synthesis.

Q2: What is the underlying mechanism of the N-acetylation with acetic anhydride?

A2: The reaction is a classic nucleophilic acyl substitution. The mechanism dictates the necessary reaction conditions, such as the need for an acid-free starting material and the generation of a carboxylic acid byproduct.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R_NH Piperidine Nitrogen (Nucleophile) Attack 1. Nucleophilic Attack R_NH->Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Attack Tetrahedral 2. Tetrahedral Intermediate Formation Attack->Tetrahedral Forms C-N bond Elimination 3. Elimination of Acetate (Leaving Group) Tetrahedral->Elimination Carbonyl reforms Product N-Acetylated Piperidine Elimination->Product Byproduct Acetic Acid Elimination->Byproduct

Caption: Mechanism of N-acetylation using acetic anhydride.

Q3: How critical is temperature control during the N-acetylation step?

A3: Temperature control is crucial for balancing reaction rate and selectivity. For the reaction with acetic anhydride, refluxing is a standard procedure to ensure the reaction proceeds at a reasonable rate.[1] However, excessive temperatures for prolonged periods could potentially lead to decarboxylation of the acetic acid moiety on the piperidine ring, although this is less likely under typical reflux conditions. When using a more reactive agent like acetyl chloride, the reaction is often performed at a lower temperature (e.g., 0°C to room temperature) to control the exothermic reaction and prevent side product formation.

Experimental Protocol: N-Acetylation of 4-Piperidineacetic Acid

This protocol is a representative procedure based on established methods.[1] Researchers should adapt it based on their specific scale and equipment.

Materials:

  • 4-Piperidineacetic acid

  • Acetic anhydride (reagent grade)

  • Ethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 100 g of 4-piperidineacetic acid. In a fume hood, carefully add 400 mL of acetic anhydride.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Bring the mixture to a gentle reflux and maintain it for 2 hours. The solid starting material should dissolve as the reaction progresses.

  • Reaction Monitoring (Optional): After 2 hours, allow the mixture to cool slightly. A small aliquot can be carefully taken, quenched, and analyzed by TLC to confirm the absence of starting material.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. It may be left to stand overnight.[1] Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetic anhydride and the acetic acid byproduct.

  • Product Isolation: A viscous residue should remain. Add approximately 200 mL of ethyl ether to the flask. Using a spatula, vigorously stir and scrape the residue. The product should precipitate as a solid. This process is known as trituration.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of fresh ethyl ether (approx. 50 mL each) to remove any remaining soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.

References

Technical Support Center: Stability of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Acetyl-4-piperidineacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. As a molecule featuring both an amide and a carboxylic acid functional group on a piperidine scaffold, understanding its stability profile is critical for ensuring data integrity, developing robust formulations, and interpreting experimental outcomes accurately. This guide addresses common questions and challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm preparing aqueous stock solutions of this compound. What are the primary stability concerns I should be aware of?

A1: The chemical structure of this compound contains two primary functional groups susceptible to degradation in aqueous environments: the N-acetyl group (an amide) and the piperidine ring itself.

  • Amide Hydrolysis: The most significant stability concern is the hydrolysis of the N-acetyl bond. This reaction can be catalyzed by both acid and base, leading to the formation of piperidine-4-acetic acid and acetic acid.[1][2][3] This is often the primary degradation pathway observed in aqueous solutions.

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation.[4] This can lead to the formation of an N-oxide or other ring-opened products, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[4]

  • Temperature and Light: Like many organic molecules, elevated temperatures can accelerate degradation reactions, primarily hydrolysis.[5][6] Exposure to light, particularly UV light, may also induce photolytic degradation.[4][6]

Given these factors, inconsistent analytical results, such as a decreasing peak area in a chromatographic analysis over time, may indicate degradation of the compound under your experimental or storage conditions.[4]

Q2: What is the most probable degradation pathway for this compound in an aqueous solution, and how does pH influence it?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][5]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the carbonyl oxygen of the amide can be protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the amide bond.

  • Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This is typically a faster and more common route for amide degradation in experimental settings.[7]

The relationship between pH and the degradation rate constant often follows a "U-shaped" curve, where the compound is most stable at a neutral or near-neutral pH and degradation accelerates significantly in both highly acidic and highly alkaline environments.[5]

Hydrolysis Reactant This compound Product1 Piperidine-4-acetic acid Reactant->Product1 Hydrolysis Water H₂O Condition H⁺ (Acid) or OH⁻ (Base) Product2 Acetic Acid

Caption: Primary degradation pathway via amide hydrolysis.

Q3: My quantitative analysis is showing a loss of my compound over a 24-hour experiment at room temperature. How can I confirm if this is a stability issue and mitigate it?

A3: This is a classic sign of compound instability under your experimental conditions. To systematically troubleshoot this, you should perform a forced degradation study. This involves intentionally exposing your compound to stressful conditions to rapidly identify potential degradation pathways and establish stable handling parameters.[7][8]

TroubleshootingWorkflow Start Inconsistent Results Observed (e.g., Peak Area Decrease) CheckMethod 1. Verify Analytical Method (Precision, Accuracy) Start->CheckMethod ForcedDeg 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) CheckMethod->ForcedDeg Analyze 3. Analyze Stressed Samples vs. Control (e.g., using RP-HPLC) ForcedDeg->Analyze Identify 4. Identify Degradation Conditions (e.g., significant loss in basic pH) Analyze->Identify Optimize 5. Optimize Experimental Conditions (Adjust pH, lower temp, protect from light) Identify->Optimize Confirm 6. Confirm Stability Under New Conditions Identify->Confirm If no degradation, re-evaluate method Optimize->Confirm End Stable & Reproducible Results Confirm->End

Caption: Workflow for troubleshooting compound instability.

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Maintain a control sample (1 mL stock + 1 mL solvent) at room temperature, protected from light.

    • Acid Hydrolysis: Use 0.1 M HCl. Keep at room temperature for 24 hours.[4]

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 24 hours.[4]

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Use purified water as the diluent. Place the sample in an oven at 60°C for 48 hours.[4]

    • Photolytic Degradation: Use purified water as the diluent. Expose the sample to light in a photostability chamber (as per ICH Q1B guidelines).[4]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples and the control sample by a stability-indicating analytical method, such as RP-HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Stress ConditionIncubation Time (hours)% Parent Compound RemainingDegradation Products Observed
Control (RT)2499.5%No
0.1 M HCl (RT)2485.2%Yes
0.1 M NaOH (RT)2445.7%Yes
3% H₂O₂ (RT)2492.1%Yes (minor)
60°C2478.9%Yes

This hypothetical data illustrates that the compound is most susceptible to base-catalyzed hydrolysis, followed by thermal stress and acid hydrolysis.

Q4: What is a reliable analytical method for quantifying this compound and its potential degradants?

A4: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable approach.[5][8]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent is typically effective.

    • Aqueous Phase (A): 20 mM Ammonium Acetate buffer, pH adjusted to 4.5.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The amide chromophore allows for UV detection at a low wavelength, typically around 210 nm.

  • Sample Preparation: Dissolve and dilute samples in the mobile phase. Ensure all solutions are filtered through a 0.45 µm syringe filter before injection.[9]

  • Validation: The method should be validated according to ICH guidelines to ensure it is "stability-indicating." This means the method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification.[10]

Q5: What are the recommended storage conditions for aqueous solutions of this compound to ensure maximum stability?

A5: Based on the potential degradation pathways, the following storage conditions are recommended to maximize the shelf-life of your aqueous solutions:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C).[6][11] Avoid repeated freeze-thaw cycles if solutions are stored frozen.

  • pH: Maintain the pH of the solution in the neutral range (pH 6-7.5). Buffering the solution may be necessary for long-term storage or for experiments sensitive to pH changes.

  • Protection from Light: Store solutions in amber vials or otherwise protected from direct light to prevent potential photolytic degradation.[6]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

By controlling these parameters, you can significantly reduce the rate of degradation and ensure the integrity of your experimental results.

References

Technical Support Center: 1-Acetyl-4-piperidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Acetyl-4-piperidineacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

This compound is a valuable intermediate in the synthesis of various compounds, including antiepileptic drugs.[1] The most common synthetic route involves the N-acetylation of 4-piperidineacetic acid. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and compromise the final product's purity. This guide will delve into the identification of these byproducts, the mechanisms of their formation, and provide robust analytical and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the N-acetylation of 4-piperidineacetic acid using an acetylating agent such as acetic anhydride or acetyl chloride. Heating a mixture of 4-piperidinecarboxylic acid with acetic anhydride is a frequently cited procedure.[2]

Q2: I'm seeing an unexpected peak in my LC-MS analysis. What could it be?

Unexpected peaks can arise from several sources. The most common byproducts in this synthesis are di-acetylated products or unreacted starting material. Depending on the reaction conditions, side reactions with solvents or impurities in the starting materials can also lead to unforeseen adducts. It is crucial to obtain a high-resolution mass spectrum to determine the molecular formula of the impurity and propose potential structures.

Q3: My final product has a yellowish tint after purification. What is the likely cause?

A yellowish tint often suggests the presence of colored impurities, which could be degradation products or byproducts formed at elevated temperatures. High reaction temperatures, especially when using acetic anhydride, can sometimes lead to resinification or the formation of colored polymeric materials.[3] Careful control of the reaction temperature and purification by recrystallization can often mitigate this issue.

Q4: Can I use acetyl chloride instead of acetic anhydride?

Yes, acetyl chloride is a viable acetylating agent. The reaction with acetyl chloride is typically faster and more exothermic. It is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl gas that is formed during the reaction.[4][5] The choice between acetic anhydride and acetyl chloride may depend on the scale of the reaction, desired reaction time, and safety considerations.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Problem 1: Presence of Unreacted Starting Material (4-Piperidineacetic Acid)

Probable Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of acetylating agent to the starting material.

  • Hydrolysis of Product: If water is present in the reaction mixture or during workup, the acetyl group of the product can be hydrolyzed back to the amine, regenerating the starting material.

Proposed Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.

  • Optimize Reaction Conditions:

    • Increase the molar excess of the acetylating agent (e.g., 1.2-1.5 equivalents of acetic anhydride).

    • Extend the reaction time.

    • Ensure the reaction temperature is maintained at the optimal level. For instance, refluxing with acetic anhydride for a sufficient duration is a common practice.[2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.

Problem 2: Formation of Di-acetylated Byproduct

Probable Cause: While less common for the acetylation of a secondary amine, under harsh conditions or with highly reactive acetylating agents, side reactions can occur. In the context of related piperidine acetylations, the formation of diacetyl compounds has been noted as a potential, though often minor, side reaction.[4]

Proposed Solutions:

  • Control Stoichiometry: Use a controlled amount of the acetylating agent (closer to a 1:1 molar ratio) to minimize over-acetylation.

  • Temperature Control: Avoid excessively high reaction temperatures, which can promote side reactions.

  • Purification: Di-acetylated byproducts can often be separated from the desired product by column chromatography or careful recrystallization.

Problem 3: O-Acetylation of the Carboxylic Acid

Probable Cause: The carboxylic acid functional group can potentially be acetylated by acetic anhydride to form a mixed anhydride. This is generally a reversible process and the mixed anhydride is often reactive.

Proposed Solutions:

  • Workup Procedure: During the aqueous workup, any mixed anhydride formed will likely hydrolyze back to the desired carboxylic acid. Ensuring a sufficient aqueous workup can help mitigate this impurity.

  • Analytical Identification: This byproduct can be challenging to isolate but may be observed by techniques like NMR if it is stable enough under the analytical conditions.

Problem 4: Formation of N-acetyl-1,2- or 1,4-dihydropyridyl acetic acid derivatives

Probable Cause: An unexpected reaction can occur between pyridine (if used as a base with acetyl chloride) and the acetylating agent, leading to the formation of N-acetyl-dihydropyridyl acetic acid derivatives.[5] This is a result of the formation of a zwitterionic pyridinium ketene enolate.[5]

Proposed Solutions:

  • Alternative Base: If using acetyl chloride, consider a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine instead of pyridine to avoid this side reaction.

  • Reaction Conditions: This side reaction is often dependent on the specific reaction conditions, including solvent and temperature. Careful optimization may be required to minimize its occurrence.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-piperidineacetic acid.

  • Add a 4-fold volume excess of acetic anhydride.[2]

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature overnight.[2]

  • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • The resulting residue can be triturated with a suitable solvent like ethyl ether, filtered, and washed to yield the crude product.[2]

  • Further purification can be achieved by recrystallization.

Protocol 2: Byproduct Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main product and any potential impurities. Compare these with the expected masses of the starting material, product, and potential byproducts.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
4-Piperidineacetic acid (Starting Material)C₇H₁₃NO₂143.18144.1
This compound (Product)C₉H₁₅NO₃185.22186.1
Di-acetylated Byproduct (Hypothetical)C₁₁H₁₇NO₄227.26228.2

Visualizing Reaction Pathways

The following diagram illustrates the primary synthesis route and a potential side reaction.

Synthesis_Byproducts SM 4-Piperidineacetic Acid P This compound SM:e->P:w N-Acetylation Byproduct2 O-Acetylated Intermediate SM->Byproduct2 O-Acetylation (Side Reaction) Byproduct1 Di-acetylated Byproduct P->Byproduct1 AA Acetic Anhydride AA->P

References

Technical Support Center: Scaling Up 1-Acetyl-4-piperidineacetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Acetyl-4-piperidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in scientific principles to ensure a robust and scalable process.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I mitigate this?

A yellow or brown coloration in piperidine derivatives is often indicative of oxidation byproducts.[1] This can occur if the reaction or product is exposed to air for extended periods, especially at elevated temperatures. To prevent this, it is advisable to conduct the reaction and store the product under an inert atmosphere, such as nitrogen or argon.[1] For purification, recrystallization from a suitable solvent system or treatment with activated carbon can be effective in removing these colored impurities.

Q2: Upon scaling up, I've noticed a significant drop in yield. What are the primary factors to investigate?

A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized temperature gradients and poor distribution of reagents, resulting in increased side product formation.[2][3] Heat transfer is also less efficient at larger scales, which can affect reaction kinetics and selectivity. It is crucial to re-optimize reaction parameters such as temperature, addition rates, and agitation speed for the specific geometry of the larger reactor.

Q3: What are the most common impurities I should be looking for, and what are their sources?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. One potential byproduct is the O-acetylated enol, which can form during the acetylation step.[4] Inadequate control of reaction temperature and stoichiometry can favor the formation of such impurities. It is also important to consider the potential for dimerization or polymerization, particularly at higher temperatures.[1]

Q4: What analytical techniques are recommended for in-process controls and final product characterization?

A combination of chromatographic and spectroscopic methods is recommended. For in-process controls, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product. For final product characterization and purity assessment, techniques such as FT-IR, ¹H NMR, and ¹³C NMR are invaluable for confirming the structure.[5] Mass spectrometry can be used to confirm the molecular weight.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Incomplete Acetylation Reaction

Symptom: Analytical monitoring (TLC, HPLC) shows a significant amount of the starting 4-piperidineacetic acid remaining even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Acetylating Agent: On a larger scale, losses of a volatile acetylating agent like acetic anhydride due to evaporation can be more pronounced. Ensure that the stoichiometry is appropriate for the scale and consider a slight excess of the acetylating agent.

  • Poor Mixing: Inadequate agitation can lead to poor dispersion of the starting material, especially if it is a solid. This results in a lower effective concentration and slower reaction rate.

  • Solution: Increase the agitation speed and ensure the reactor is properly baffled to improve mixing. A visual inspection of the mixing vortex can provide an initial assessment. Computational Fluid Dynamics (CFD) modeling can be employed for more rigorous analysis of mixing efficiency.[3]

  • Incorrect pH: The acetylation of the piperidine nitrogen is sensitive to pH. If the reaction medium is too acidic, the nitrogen will be protonated and less nucleophilic.

  • Solution: The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. Ensure the appropriate amount of base is used to maintain a suitable pH throughout the reaction.[6]

Problem 2: Product Fails to Crystallize or Oiling Out During Crystallization

Symptom: The product either remains in solution upon cooling or separates as an oil instead of forming a crystalline solid.

Potential Causes & Solutions:

  • High Impurity Levels: The presence of impurities can inhibit crystal nucleation and growth.

  • Solution: Analyze the crude product to identify the impurities. An additional purification step, such as a wash with a non-polar solvent to remove organic impurities or a pH adjustment to remove acidic or basic impurities, may be necessary before crystallization.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be optimal for crystallization at the current concentration and temperature profile.

  • Solution: Conduct a solvent screen to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Seeding the solution with a small amount of pure crystalline product can also induce crystallization.

  • Cooling Rate: A rapid cooling rate can favor the formation of an amorphous oil over a crystalline solid.

  • Solution: Implement a controlled, gradual cooling profile to allow sufficient time for crystal nucleation and growth.

Problem 3: Formation of Side Products

Symptom: The appearance of unexpected spots on TLC or peaks in HPLC, leading to a lower purity of the final product.

Potential Causes & Solutions:

  • Over-acetylation: While less common for the carboxylic acid, under harsh conditions, unwanted acetylation at other sites could occur.

  • Solution: Optimize the reaction temperature and the amount of acetylating agent. Lowering the temperature can often increase the selectivity of the reaction.[1]

  • Decomposition: Prolonged reaction times at elevated temperatures can lead to the decomposition of the starting materials or the product.[1]

  • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. A time-course study at a smaller scale can help determine the optimal reaction time.

III. Process Optimization & Control

A robust and scalable synthesis requires careful optimization of process parameters. The following table provides a starting point for key parameters that should be considered during scale-up.

ParameterLab Scale (1-100 g)Pilot Scale (1-10 kg)Production Scale (>10 kg)Rationale & Key Considerations
Solvent Volume 5-10 mL/g4-8 mL/g3-6 mL/gHigher dilutions at lab scale ensure efficient mixing. At larger scales, concentration is increased to improve throughput, but this can impact solubility and viscosity.
Agitation Speed Magnetic stirring100-300 RPM (Impeller)50-150 RPM (Impeller)Tip speed of the agitator is a more reliable parameter for scaling up mixing than RPM alone.
Reagent Addition Manual additionControlled addition via pumpControlled addition via pump with flowmeterControlled addition is critical at scale to manage reaction exotherms and maintain optimal stoichiometry.
Temperature Control Heating mantle/ice bathJacketed reactor with TCUJacketed reactor with TCUEfficient heat transfer is crucial to prevent hot spots and ensure consistent reaction kinetics.
Work-up Procedure Separatory funnelJacketed reactor with bottom outlet valveCentrifuge/Filter-dryerScale-up requires a shift from manual extraction to automated and contained systems for efficiency and safety.

IV. Visualizing the Workflow

Synthesis and Troubleshooting Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and a decision tree for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 4-Piperidineacetic acid acetylation Acetylation with Acetic Anhydride/Base start->acetylation workup Aqueous Work-up & Extraction acetylation->workup analysis In-process Analysis (TLC/HPLC) acetylation->analysis crystallization Crystallization workup->crystallization drying Drying crystallization->drying crystallization->analysis product Final Product: this compound drying->product incomplete Incomplete Reaction? analysis->incomplete Check Conversion purity Low Purity? incomplete->purity No check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents Yes optimize_mixing Optimize Mixing & Temperature incomplete->optimize_mixing Yes isolation Isolation Issues? purity->isolation No recrystallize Re-crystallize/Purify purity->recrystallize Yes solvent_screen Solvent Screen/Optimize Cooling isolation->solvent_screen Yes

Caption: Synthesis workflow and troubleshooting decision tree for this compound production.

V. Experimental Protocol: Acetylation of 4-Piperidineacetic Acid

This protocol provides a general procedure for the acetylation step. It should be optimized for your specific equipment and scale.

Materials:

  • 4-Piperidineacetic acid hydrochloride

  • Sodium carbonate or another suitable base

  • Acetic anhydride

  • Water

  • Appropriate organic solvent (e.g., isopropanol, ethanol)

Procedure:

  • Dissolution: In a suitable reactor, dissolve 4-piperidineacetic acid hydrochloride in water.

  • Neutralization: Cool the solution in an ice bath and slowly add a solution of sodium carbonate in water. Monitor the pH to ensure it reaches a neutral to slightly basic range.

  • Acetylation: While maintaining a low temperature, add acetic anhydride dropwise to the reaction mixture. Vigorous stirring is essential during this step.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, adjust the pH to acidic (around 2-3) with hydrochloric acid. This will protonate any unreacted piperidine and facilitate extraction.

  • Extraction: Extract the product into a suitable organic solvent.

  • Isolation: Concentrate the organic layer and proceed with crystallization from an appropriate solvent system.

VI. Safety Considerations

  • Handling Reagents: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • Exothermic Reaction: The acetylation reaction can be exothermic. Ensure that the reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent a runaway reaction.

  • Pressure Build-up: If the reaction is carried out in a closed system, be aware of the potential for pressure build-up, especially if gas is evolved.

  • Material Compatibility: Ensure that all equipment is compatible with the reagents and solvents used in the process.

VII. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine. Retrieved from --INVALID-LINK--

  • Bhattacharjee, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7298. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Retrieved from --INVALID-LINK--

  • Espacenet. (2002). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from --INVALID-LINK--

  • Espacenet. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from --INVALID-LINK--

  • Espacenet. (1999). US5861513A - Preparation of 1-acetyl-4-piperidones. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Retrieved from --INVALID-LINK--

  • AIChE. (2019). Session: Mixing Scale-Up and Scale-Down Issues in Pharmaceutical and Biopharmaceutical Processes. AIChE Annual Meeting Proceedings. Retrieved from --INVALID-LINK--

  • AIChE. (2024). Session: Mixing Issues in Scale-Up and Scale-Down of Pharmaceutical & Biopharmaceutical Processes. AIChE Annual Meeting Proceedings. Retrieved from --INVALID-LINK--

References

Technical Support Center: Storage and Handling of 1-Acetyl-4-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Acetyl-4-piperidineacetic acid (CAS 78056-60-7). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this valuable synthetic intermediate. Ensuring the stability of your starting materials is paramount for achieving reproducible and reliable experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

While some suppliers suggest storage at room temperature, optimal long-term preservation requires more stringent controls to mitigate the primary degradation pathways.[1] The core objective is to minimize exposure to atmospheric moisture and high temperatures.

Core Recommendation: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature 2–8°CRoom Temperature (≤25°C)Reduces the kinetic rate of potential hydrolytic and oxidative degradation.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Standard AirPrevents slow oxidation of the tertiary amine and minimizes exposure to moisture.
Humidity As low as possible (e.g., in a desiccator)AmbientMinimizes water availability for the primary degradation pathway: amide hydrolysis.[3][4]
Light Protected from light (Amber vial/container)Ambient LightPrevents potential photodegradation initiated by UV or high-energy light.[2]

For general laboratory chemical storage, always ensure the container is tightly closed and stored in a well-ventilated area away from heat sources.[5]

Q2: What is the most likely cause of degradation for this compound?

The chemical structure of this compound contains an amide linkage (the N-acetyl group) and a carboxylic acid . The amide bond is the most susceptible functional group to degradation under common laboratory and storage conditions.

The primary degradation pathway is amide hydrolysis .[3][6] This reaction involves the cleavage of the bond between the nitrogen of the piperidine ring and the acetyl carbonyl carbon. The reaction is catalyzed by the presence of water and is significantly accelerated under either acidic or basic conditions.[7]

The result of this hydrolysis is the formation of two new molecules: 4-Piperidineacetic acid and acetic acid . This transformation compromises the purity of your material and can lead to significant errors in subsequent experimental steps.

Q3: How can I detect if my sample of this compound has degraded?

Degradation can manifest in both physical changes and altered analytical profiles.

  • Physical Indicators: While not always present, you may observe a change in the physical appearance of the solid material, such as clumping or discoloration, which can indicate moisture uptake.

  • Analytical Indicators: The most reliable method for detecting degradation is through analytical techniques.

    • Chromatography (HPLC, LC-MS): This is the gold standard. Degradation is indicated by a decrease in the peak area of the parent compound (this compound) and the appearance of one or more new peaks.[8] The primary degradant, 4-piperidineacetic acid, is more polar and will typically have a shorter retention time in a reverse-phase HPLC system.

    • Inconsistent Experimental Results: A common sign of a compromised reagent is a loss of yield or inconsistent outcomes in reactions where the compound is a key starting material.[2]

Part 2: Troubleshooting Guide

This section provides solutions for specific problems that may arise during the use of this compound.

Scenario 1: My analytical results (HPLC/LC-MS) show a new, more polar peak that is growing over time.
  • Probable Cause: This is a classic sign of amide hydrolysis. The new, earlier-eluting peak is very likely 4-piperidineacetic acid.

  • Troubleshooting Steps:

    • Confirm Identity: If a commercial standard of 4-piperidineacetic acid is available, perform a co-injection. If the new peak's retention time matches the standard, you have confirmed the degradant's identity.

    • Review Storage: Immediately assess your storage conditions against the optimal parameters outlined in the table above. The most likely culprits are exposure to humidity or storing the material in a non-neutral pH environment (e.g., contaminated glassware).

    • Implement Corrective Actions:

      • Aliquot the material into smaller, single-use quantities under an inert atmosphere to minimize repeated exposure of the bulk stock to air and moisture.

      • Store all aliquots in a desiccator at 2–8°C.

      • If working with solutions, ensure they are prepared fresh. If storage is necessary, buffer them at a neutral pH and store them frozen, avoiding repeated freeze-thaw cycles.

Scenario 2: The yield of my synthesis using this compound has unexpectedly dropped.
  • Probable Cause: If other reaction parameters are unchanged, the purity of your starting material is a primary suspect. Degradation means that a percentage of your starting material is no longer the correct molecule, leading to a lower effective concentration and reduced product yield.

  • Troubleshooting Steps:

    • Perform a Quality Control (QC) Check: Analyze your current stock of this compound using a validated analytical method (e.g., HPLC, qNMR) to determine its purity.

    • Compare Lots: If available, compare the purity of the suspect lot to a newly purchased or previously validated lot.

    • Purify or Replace: If significant degradation (>5%) is confirmed, it is strongly recommended to either purify the remaining material or procure a new, validated batch to ensure the integrity of your research.

Part 3: Visualization of the Primary Degradation Pathway

To understand the core stability challenge, it is crucial to visualize the chemical transformation that occurs during degradation. The following diagram illustrates the hydrolysis of the amide bond.

G cluster_reactants Reactants cluster_products Degradation Products parent This compound degradant 4-Piperidineacetic acid parent->degradant Hydrolysis (catalyzed by H⁺ or OH⁻) acetic_acid Acetic Acid h2o H₂O (Water) h2o->parent

Primary hydrolytic degradation pathway of this compound.

Part 4: Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch of this compound, a forced degradation study is an invaluable tool.[8] This protocol creates stressful conditions to intentionally induce degradation, allowing for the identification of potential degradants and the development of a stability-indicating analytical method.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile/methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.[2][3]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.[2]

    • Control: Keep 1 mL of the stock solution mixed with 1 mL of HPLC-grade water at room temperature.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples, including the control, using a suitable reverse-phase HPLC method. A gradient elution from high aqueous to high organic mobile phase is typically effective for separating the parent compound from its more polar degradants.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the control sample.

    • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.[8]

    • This data will confirm the primary degradation pathways and validate that your analytical method is "stability-indicating."

By following these guidelines, researchers can ensure the integrity of their this compound, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Method Refinement for Consistent 1-Acetyl-4-piperidineacetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Acetyl-4-piperidineacetic acid. This guide is designed for researchers, chemists, and drug development professionals who require a reliable and reproducible method for preparing this valuable piperidine derivative. As an intermediate in various synthetic pathways, ensuring its consistent quality and yield is paramount.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot and refine the synthesis process effectively. We will address common challenges, from low yields to purification difficulties, grounding our recommendations in established chemical principles and peer-reviewed literature.

Section 1: Synthesis Pathway Overview

The most direct and widely adopted method for synthesizing this compound is through the N-acetylation of 4-piperidineacetic acid. This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring at the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is the most common and effective reagent for this transformation due to its reactivity and the straightforward work-up of the resulting acetic acid by-product.[1]

The fundamental reaction is illustrated below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Piperidineacetic_Acid 4-Piperidineacetic Acid Reaction N-Acetylation (Reflux) 4-Piperidineacetic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Target_Compound 1-Acetyl-4- piperidineacetic acid Reaction->Target_Compound Byproduct Acetic Acid Reaction->Byproduct

Caption: Core workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a multifaceted problem that can stem from several sources. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The N-acetylation may not have gone to completion.

    • Causality: The secondary amine of piperidine is a good nucleophile, but the reaction requires sufficient thermal energy to overcome the activation barrier, especially with less reactive acetylating agents.

    • Solution: Ensure the reaction mixture reaches and maintains reflux temperature for the recommended duration (typically 2-3 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. The disappearance of the starting material spot indicates completion.

  • Sub-optimal Stoichiometry: Incorrect reagent ratios can halt the reaction prematurely.

    • Causality: While a 1:1 molar ratio is theoretically sufficient, acetic anhydride can be consumed by trace amounts of water in the starting material or solvent.

    • Solution: Use a modest excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure the piperidine derivative is fully consumed. However, a large excess can complicate purification. Some procedures use acetic anhydride as the solvent, which drives the reaction to completion but requires a more rigorous work-up to remove it.[1]

  • Purification Losses: Significant product loss can occur during the work-up and isolation steps.

    • Causality: The product has some solubility in various organic solvents. During washing or recrystallization, a portion of the product may remain in the mother liquor.

    • Solution: After filtration, cool the filtrate in an ice bath to precipitate any remaining dissolved product. Minimize the volume of solvent used for washing the filtered solid.

Question 2: I am observing an oily or gummy product instead of a crystalline solid. How can I resolve this?

This common issue typically points to the presence of impurities, most often residual acetic anhydride or acetic acid.

  • Causality: Acetic anhydride and its hydrolysis product, acetic acid, can interfere with the crystallization process, resulting in an oil. The target molecule itself has a relatively low melting point, making it sensitive to impurities.

  • Solution:

    • Thorough Removal of Volatiles: After the reaction, ensure the excess acetic anhydride and acetic acid are thoroughly removed under reduced pressure (rotary evaporation). Heating the flask gently (40-50°C) during evaporation can aid this process.

    • Quenching and Neutralization: Some protocols for similar acetylations recommend carefully quenching the reaction mixture with water or an ice-water mixture to hydrolyze any remaining acetic anhydride. Subsequent neutralization with a base like sodium bicarbonate can remove acetic acid, though this may complicate the isolation of the carboxylic acid product.[2]

    • Trituration: If an oil persists, attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is poorly soluble, such as diethyl ether or hexane.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation provides nucleation sites for crystal growth.

Question 3: How can I best purify the crude product for high-purity applications?

Recrystallization is the most effective method for purifying this compound.

  • Causality: Recrystallization exploits differences in solubility between the desired compound and impurities at varying temperatures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Solvent Selection: The choice of solvent is critical. Based on the product's polarity (a carboxylic acid with an amide), moderately polar solvents are good candidates.

    • Recommended Solvents: Ethyl acetate, isopropanol, or a mixture of ethyl acetate and hexane are excellent choices. A patent for a similar compound, N-acetyl-TAA, reports successful recrystallization from n-hexane, suggesting that for some piperidine derivatives, less polar solvents can also be effective.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

Question 4: What are the best analytical methods to confirm product identity and purity?

A combination of spectroscopic and chromatographic methods should be used for full characterization.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Key signals to look for in ¹H NMR include the acetyl methyl singlet (~2.1 ppm) and the protons of the piperidine ring.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide C=O stretch (~1620 cm⁻¹) and the carboxylic acid C=O stretch (~1710 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹).[4]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.

    • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for N-acetylation of piperidine derivatives.[1]

Materials:

  • 4-piperidineacetic acid

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-piperidineacetic acid (e.g., 10.0 g, 1.0 eq).

  • Add acetic anhydride (e.g., 40 mL). The acetic anhydride acts as both the acetylating reagent and the solvent.

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

  • Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic anhydride and the acetic acid by-product.

  • To the resulting residue, add diethyl ether (e.g., 50 mL) and grind the solid with a spatula (trituration). This will break up the solid and wash away residual impurities.

  • Filter the solid product using a Büchner funnel, and wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Section 4: Quick-Reference Troubleshooting Guide
Symptom / Observation Potential Cause Recommended Solution
Low Yield Incomplete reactionEnsure reaction is at reflux for the full duration. Monitor with TLC.
Sub-optimal stoichiometryUse a slight excess (1.1-1.5 eq) of acetic anhydride.
Product loss during work-upCool filtrate in an ice bath to recover more product. Minimize wash solvent volume.
Oily or Gummy Product Residual acetic anhydride/acidRemove all volatiles under high vacuum. Triturate the residue with diethyl ether or hexane.
Product Discoloration Thermal decomposition/side reactionsEnsure the reflux temperature does not significantly exceed 140°C. Consider using an alternative, milder acetylating agent if charring occurs.[3]
Broad Melting Point Impurities presentRecrystallize the product from ethyl acetate or an ethyl acetate/hexane mixture.
Inconsistent Results Water in starting materialEnsure 4-piperidineacetic acid is thoroughly dry before starting the reaction. Water will consume the acetylating agent.
Logical Troubleshooting Flow

The following diagram outlines a decision-making process for addressing common synthesis problems.

Troubleshooting_Flow Start Problem Identified LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? (Oily, Discolored) LowYield->ImpureProduct No CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion Yes RemoveVolatiles Thoroughly Remove Volatiles (High Vacuum) ImpureProduct->RemoveVolatiles Yes End Problem Resolved ImpureProduct->End No CheckStoichiometry Verify Stoichiometry (Use slight excess of Ac₂O) CheckCompletion->CheckStoichiometry Incomplete OptimizeWorkup Optimize Work-up (Cool filtrate, min. wash) CheckStoichiometry->OptimizeWorkup OptimizeWorkup->End Triturate Triturate with Ether/Hexane RemoveVolatiles->Triturate Recrystallize Recrystallize Product Triturate->Recrystallize Recrystallize->End

Caption: A decision-making workflow for troubleshooting synthesis issues.

References

Technical Support Center: Troubleshooting Poor Solubility of 1-Acetyl-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Acetyl-4-piperidineacetic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound in various assay systems. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experiments.

Part 1: Understanding the Solubility Challenge with this compound

Q1: Why am I experiencing poor solubility with this compound in my aqueous assay buffer?

A1: The solubility behavior of this compound is governed by its chemical structure. It possesses both a carboxylic acid group and a tertiary amine within its piperidine ring. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule.

  • At Low pH (Acidic): The carboxylic acid group is protonated (neutral charge), while the piperidine nitrogen is also protonated (positive charge), resulting in a net positive charge.

  • At High pH (Basic): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is deprotonated (neutral charge), resulting in a net negative charge.

  • At the Isoelectric Point (pI): At a specific pH (its pI), the molecule will have an equal amount of positive and negative charge, resulting in a net neutral charge. Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point due to strong intermolecular electrostatic interactions (crystal lattice energy), which can lead to precipitation. The predicted pKa of the carboxylic acid is around 4.5-5.0, and the pKa of the piperidine nitrogen is around 9.0-9.5. Therefore, in typical physiological buffers (pH 7.2-7.4), the compound will be predominantly in its zwitterionic form, which can contribute to poor aqueous solubility.

This pH-dependent charge state is a critical factor in its solubility.

Part 2: Pre-Assay Best Practices: Stock Solution Preparation

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For initial stock solution preparation, we strongly recommend using a high-purity, anhydrous organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). This compound is reported to be soluble in DMSO at concentrations up to at least 25 mg/mL.

  • Alternative: Ethanol. Solubility in ethanol is also reported, typically around 5 mg/mL, though this should be confirmed empirically.

Table 1: Recommended Solvents for Stock Solutions

SolventTypical Max ConcentrationNotes
DMSO ≥ 25 mg/mLRecommended primary solvent. Hygroscopic; store properly.
Ethanol ~5 mg/mLCan be used if DMSO interferes with the assay.
Water Very LowNot recommended for high-concentration stock solutions.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Calculate Required Mass: The molecular weight of this compound is 185.21 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 185.21 g/mol = 0.018521 g = 18.52 mg

  • Weighing: Accurately weigh out 18.52 mg of this compound powder in a suitable microfuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Part 3: Troubleshooting In-Assay Precipitation

Q3: I prepared a clear stock solution in DMSO, but the compound precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "carry-over precipitation." It occurs when the compound, which is stable in the organic stock solvent, crashes out of solution upon dilution into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay is also a critical factor.

Troubleshooting Workflow: In-Assay Precipitation

Below is a systematic workflow to diagnose and resolve this issue.

G start Precipitation Observed in Assay check_final_dmso Q1: What is the final % DMSO in your assay? start->check_final_dmso reduce_dmso Action: Decrease final DMSO to <0.5% if possible. Lower stock concentration. check_final_dmso->reduce_dmso >1% dmso_ok Final DMSO is low (<0.5%) check_final_dmso->dmso_ok <1% check_buffer_ph Q2: What is the pH of your assay buffer? dmso_ok->check_buffer_ph neutral_ph pH is ~7.4 (Zwitterionic range) check_buffer_ph->neutral_ph adjust_ph Action: Modify buffer pH away from the pI. Try pH 8.0-8.5 or pH 6.0-6.5. neutral_ph->adjust_ph check_concentration Q3: Is the final compound concentration too high? adjust_ph->check_concentration high_conc Concentration exceeds aqueous solubility limit check_concentration->high_conc lower_conc Action: Perform a dose-response. Determine the practical solubility limit. high_conc->lower_conc use_excipients Advanced: Use solubility enhancers (e.g., cyclodextrins, surfactants) lower_conc->use_excipients If still precipitating

Caption: Troubleshooting workflow for in-assay precipitation.

Protocol 2: Determining Aqueous Solubility Limit

This protocol helps you find the maximum concentration of this compound your assay buffer can tolerate.

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of your high-concentration DMSO stock solution in DMSO. For example, starting from 100 mM, prepare 50 mM, 25 mM, 12.5 mM, etc.

  • Dilute into Buffer: Add a fixed volume of each DMSO dilution into your assay buffer. For instance, add 2 µL of each stock into 98 µL of buffer (a 1:50 dilution). This keeps the final DMSO concentration constant (e.g., at 2%).

  • Incubate and Observe: Incubate the samples under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). You can also measure absorbance at 600 nm; an increase indicates scattering from insoluble particles.

  • Determine Limit: The highest concentration that remains clear is your practical solubility limit under these specific assay conditions.

Part 4: Advanced Solubility Enhancement Techniques

Q4: I've optimized my buffer pH and DMSO concentration, but I still see precipitation at my desired working concentration. What else can I try?

A4: If basic troubleshooting fails, you can explore the use of formulation excipients. These should always be validated to ensure they do not interfere with your assay's biological system.

  • pH Adjustment: As the compound is zwitterionic, moving the pH of your final assay buffer further away from its isoelectric point can significantly increase solubility.

    • Basic pH (e.g., 8.0-8.5): This will deprotonate the carboxylic acid, creating a net negative charge and increasing solubility.

    • Acidic pH (e.g., 6.0-6.5): This will protonate the amine, creating a net positive charge.

    • Caution: Ensure your target protein, cells, or enzyme remains active and stable at the adjusted pH.

  • Solubilizing Agents:

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment. A final concentration of 1-5% (w/v) can be tested.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help maintain solubility. This is common in cell-based assays and ELISAs but must be checked for target interference.

G cluster_0 Solubility Challenge cluster_1 Solution Strategies cluster_2 Implementation compound {this compound | Zwitterionic at pH 7.4} strategy pH Modification Co-Solvent Optimization Use of Excipients compound->strategy Address with implementation implementation strategy:f0->implementation:f0 e.g. strategy:f1->implementation:f1 e.g. strategy:f2->implementation:f2 e.g.

Caption: Logical relationship between the solubility problem and potential solutions.

Part 5: Frequently Asked Questions (FAQs)

  • Q: Can I sonicate the compound to get it into solution?

    • A: Yes, sonication can be a useful physical method to break down aggregates and aid dissolution, especially during the preparation of the initial stock solution. Use a bath sonicator to avoid localized heating.

  • Q: Does repeated freeze-thawing of the DMSO stock solution affect solubility?

    • A: Yes. DMSO is hygroscopic and will absorb water from the atmosphere over time. Water contamination can cause the compound to precipitate out of the stock solution upon freezing. It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and moisture absorption.

  • Q: My compound came out of solution in the -20°C freezer. Is it still usable?

    • A: If precipitation is observed in the stock vial, you must re-dissolve it completely before use. Warm the vial to room temperature or 37°C and vortex thoroughly until the solution is clear. If it does not fully re-dissolve, the concentration is no longer accurate, and a fresh stock should be prepared.

Validation & Comparative

A Senior Application Scientist's Guide to the Preparation and Validation of 1-Acetyl-4-piperidineacetic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Protocol

1-Acetyl-4-piperidineacetic acid (CAS 78056-60-7) serves as a critical intermediate in the synthesis of various pharmaceutical compounds, including antiepileptic drugs.[1] The integrity of any quantitative analysis—be it for release testing, stability studies, or pharmacokinetic assessment—is fundamentally anchored to the quality of the analytical standard. A flawed standard invalidates all subsequent data, regardless of the sophistication of the analytical instrumentation.

This guide moves beyond a simple recitation of steps. As a Senior Application Scientist, my objective is to provide a comprehensive framework for the preparation and validation of this compound standards, grounded in first principles and aligned with the modernized global standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) and Q14 guidelines.[2][3] We will not only detail the "how" but, more importantly, the "why," creating a self-validating system that ensures data is robust, reliable, and defensible.

Our approach begins with defining an Analytical Target Profile (ATP) , a prospective summary of the method's intended purpose.[3] For this guide, we will assume the following ATP:

  • Analyte: this compound

  • Matrix: Bulk Drug Substance

  • Method Goal: To accurately and precisely quantify the analyte.

  • Performance Characteristics: The method must demonstrate specificity, accuracy within 98.0-102.0%, precision with a relative standard deviation (RSD) of ≤2.0%, and linearity over the expected concentration range.

Part 1: Foundational Principles of Analytical Standard Preparation

The preparation of an analytical standard is a metrological exercise where errors are cumulative. Meticulous attention to foundational principles is non-negotiable.

The Hierarchy and Characterization of Reference Materials

An analytical standard's journey begins with a well-characterized reference material. Commercially available this compound often has a purity of around 98%. It is a common and critical error to disregard this information.

  • Certificate of Analysis (CoA): The Standard's Birth Certificate: Before the vial is even opened, the CoA must be thoroughly reviewed. Key parameters include:

    • Purity (Assay Value): This is the most critical value. All weight calculations must be corrected for this purity.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Assessed by Gas Chromatography (GC).

    • Inorganic Impurities: Measured by techniques like sulfated ash.

  • Calculating the True Mass: The weight of the analyte used for the stock solution must be adjusted for its purity. The correction formula is: Corrected Mass = Weighed Mass × (Purity / 100) Ignoring this correction for a 98% pure standard introduces an immediate, systematic 2% error into every subsequent measurement.

The Causality of Solvent Selection

The choice of solvent is not arbitrary; it is dictated by the analyte's chemistry and the analytical technique.

  • Solubility: this compound is reported to be soluble in water and some organic solvents.[1] The ideal solvent will dissolve the analyte completely and rapidly. A common starting point for a reverse-phase HPLC (RP-HPLC) method is a mixture of water and an organic solvent like methanol or acetonitrile, which often mirrors the mobile phase composition.[4]

  • Compatibility: The solvent must be compatible with the analytical instrumentation. For HPLC, this means using HPLC-grade solvents to minimize background noise and prevent column contamination.[5]

  • Stability: The solvent should not promote the degradation of the analyte. The stability of this compound in the chosen solvent must be verified.

Part 2: Comparative Methodologies for Standard Preparation and Analysis

The optimal analytical approach depends on the required sensitivity and the sample matrix. Here, we compare two common methods for the quantification of this compound.

Method A: Direct Quantification by RP-HPLC with UV Detection

This is the most direct and common approach, relying on the intrinsic ultraviolet (UV) absorbance of the analyte.

  • Principle: The acetyl group and the carboxylic acid group provide some UV absorbance, typically at low wavelengths (e.g., 200-215 nm). The method separates the analyte from impurities on a C18 column, and the peak area is proportional to the concentration.

  • Applicability: Best suited for analyzing bulk drug substances or formulated products where the analyte concentration is relatively high.

  • Workflow:

Caption: Workflow for preparing standards for direct HPLC-UV analysis.

Method B: Enhanced Sensitivity via Pre-Column Derivatization with Fluorescence Detection

When high sensitivity is required (e.g., for determining trace levels in biological fluids), derivatization can be employed to attach a fluorescent tag to the molecule. Since this compound lacks native fluorescence, this approach dramatically lowers detection limits.[6]

  • Principle: The carboxylic acid functional group can be reacted with a fluorescent tagging agent, such as Dansyl Chloride, under basic conditions. The resulting derivative is highly fluorescent and can be detected with high sensitivity.[6]

  • Applicability: Ideal for bioanalytical assays, impurity profiling, and trace analysis.

  • Workflow: The initial steps of weighing and dissolution are similar to Method A, but with an added chemical reaction step before analysis.

Performance Comparison
ParameterMethod A: Direct HPLC-UVMethod B: HPLC-Fluorescence (Derivatized)
Sensitivity Moderate (µg/mL range)High to Very High (ng/mL to pg/mL range)
Specificity Good; dependent on chromatographic resolution.Excellent; combines chromatographic separation with selective detection.
Complexity Low; "mix and measure."High; requires a validated chemical reaction step.
Development Time ShortLong; derivatization reaction must be optimized and validated.
Cost per Sample LowHigh; derivatizing agents can be expensive.
Typical Use Case QC release testing, assay of bulk material.Bioavailability/bioequivalence studies, metabolite identification.

Part 3: Experimental Protocols and Validation

Trustworthiness in analytical data is achieved through rigorous validation. The following protocols are designed as a self-validating system, in accordance with ICH Q2(R2) principles.[7]

Detailed Protocol: Preparation of Stock and Working Standards (Method A)

This protocol details the preparation of a calibration curve suitable for an HPLC-UV assay.

  • Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 10.2 mg of this compound reference standard (assuming 98% purity) onto an antistatic weigh paper using a calibrated analytical balance.[4][8] b. Record the exact weight. Calculate the purity-corrected mass: Corrected Mass = Weighed Mass × 0.98. c. Quantitatively transfer the powder to a 10 mL Class A volumetric flask. d. Add approximately 7 mL of HPLC-grade 50:50 acetonitrile/water, and sonicate for 5 minutes or until fully dissolved.[4] e. Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Cap and invert at least 15 times to ensure homogeneity. f. This is your Stock Solution . Calculate the exact concentration. Example: If you weighed 10.25 mg, the corrected mass is 10.045 mg, and the stock concentration is 1004.5 µg/mL.

  • Working Standard Preparation: a. Prepare a series of at least five working standards by serially diluting the stock solution using calibrated pipettes and Class A volumetric flasks.[9][10] b. A typical concentration range could be 5, 10, 25, 50, and 100 µg/mL. c. Transfer these solutions into labeled HPLC vials for analysis.

Validation: The Cornerstone of Trust

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2]

Caption: Core validation parameters establishing a method's reliable range.

1. Linearity Protocol: a. Inject the five prepared working standards (and a blank) in triplicate. b. Plot the average peak area response against the known concentration. c. Perform a linear regression analysis. d. Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.999.

2. Accuracy Protocol: a. Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. Prepare three independent samples at each level. c. Analyze the samples and calculate the concentration using the newly generated calibration curve. d. Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.

3. Precision (Repeatability) Protocol: a. Prepare six independent samples at 100% of the target concentration. b. Analyze all six samples under the same conditions on the same day. c. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD). d. Acceptance Criterion: The %RSD must be ≤ 2.0%.[3]

Validation Data Summary
Validation ParameterExperimentTypical Acceptance Criteria
Linearity 5-point curve, 5-100 µg/mLR² ≥ 0.999
Accuracy 3 levels, 3 replicates eachMean Recovery: 98.0% - 102.0%
Precision 6 replicates at 100% concentration%RSD ≤ 2.0%
Specificity Analysis of placebo and stressed samplesNo interference at the analyte's retention time

Part 4: Practical Insights and Troubleshooting

  • Standard Stability: Always perform a stability study of the stock solution. Analyze the solution immediately after preparation and then at set intervals (e.g., 24h, 48h, 7 days) while stored under defined conditions (e.g., 2-8°C, protected from light). The standard is considered stable as long as the concentration remains within ±2% of the initial value.

  • Avoiding Common Pitfalls:

    • Weighing Error: Use a calibrated balance in a draft-free environment. Weighing a larger initial mass (e.g., >10 mg) minimizes the relative error.

    • Incomplete Dissolution: Visually confirm that no particulate matter remains before diluting to volume. Sonication is crucial.[4]

    • Cross-Contamination: Use clean, dedicated glassware for standards. Never return unused solution to the stock flask.

  • Documentation: Every step, from the reference standard lot number and purity to the final concentration calculations and validation results, must be meticulously documented in a laboratory notebook. This provides traceability and is essential for regulatory compliance.

Conclusion

The preparation of a this compound analytical standard is not a perfunctory task but a foundational scientific discipline. By integrating an understanding of the analyte's properties, adhering to a systematic protocol, and embedding validation as a core component of the workflow, scientists can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework that prioritizes scientific integrity and aligns with the rigorous expectations of the modern pharmaceutical industry, transforming a routine procedure into a robust system of quality assurance.

References

A Comparative Guide to Piperidine-4-acetic Acid Analogs as GABA Transporter 1 (GAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of piperidine-4-acetic acid analogs and their activity as inhibitors of the GABA Transporter 1 (GAT1). GAT1 is a critical regulator of GABAergic neurotransmission, making it a key target for the development of therapeutics for neurological disorders such as epilepsy and anxiety. By inhibiting GAT1, the reuptake of GABA from the synaptic cleft is blocked, leading to an increase in GABA concentration and enhanced inhibitory signaling.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GAT1 inhibitors.

While 1-Acetyl-4-piperidineacetic acid itself is not extensively characterized in publicly available literature as a GAT1 inhibitor, the piperidine-4-acetic acid scaffold is a core component of many potent GAT1 inhibitors.[1] This guide will, therefore, focus on the structure-activity relationships (SAR) of this class of compounds, comparing known inhibitors and providing the experimental framework to evaluate novel analogs.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and biologically active compounds.[2][3] Its derivatives are utilized in over twenty drug classes, including treatments for cancer, Alzheimer's disease, and various central nervous system disorders.[2] The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.[3][4]

GAT1 Inhibition: A Key Therapeutic Strategy

GABA is the primary inhibitory neurotransmitter in the central nervous system. The termination of its synaptic action is primarily mediated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most abundantly expressed in the brain. Inhibition of GAT1 has been a successful strategy in the development of antiepileptic drugs, with tiagabine being a notable example.

Comparative Analysis of Known GAT1 Inhibitors

The inhibitory potency of piperidine-based GAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-characterized GAT1 inhibitors that share the piperidine core.

CompoundTargetIC50 (µM)
NNC-711Human GAT10.04
TiagabineHuman GAT10.07
SKF-89976AHuman GAT10.13
(2S,4R)-piperidine-4-acetic acidHuman GAT1Not Publicly Available

Data sourced from BenchChem's comparative analysis of GAT1 inhibitors.[1]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel piperidine-4-acetic acid analogs as GAT1 inhibitors.

A general method for the N-acetylation of a piperidine derivative involves the reaction of the corresponding piperidine with an acetylating agent. For the synthesis of 1-Acetyl-4-piperidinecarboxylic acid, a related precursor, the following procedure can be adapted.

Materials:

  • 4-Piperidinecarboxylic acid

  • Acetic anhydride

Procedure:

  • Mix 100 g of 4-piperidinecarboxylic acid with 400 ml of acetic anhydride.

  • Reflux the mixture for 2 hours.

  • Allow the mixture to cool to room temperature overnight.

  • Concentrate the reaction medium under reduced pressure.

  • Grind the residue with ethyl ether, filter, and wash the solid with ethyl ether to obtain the final product.[5]

A similar approach can be envisioned for the synthesis of this compound starting from 4-piperidineacetic acid.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Materials:

  • Cell line stably expressing human GAT1 (e.g., HEK-293 or CHO cells)

  • 96-well microplates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Test compounds (e.g., this compound analogs)

  • Reference inhibitor (e.g., Tiagabine)

  • [³H]GABA (radiolabeled GABA)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed the GAT1-expressing cells into 96-well microplates to achieve a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • Aspirate the growth medium and wash the cells with pre-warmed KRH buffer.

    • Pre-incubate the cells with KRH buffer containing various concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • GABA Uptake:

    • Initiate the uptake by adding a solution of [³H]GABA (at a concentration near its Km for GAT1) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Structure-Activity Relationship (SAR) Insights and Proposed Mechanisms

The antimicrobial activity of certain piperidine derivatives is thought to arise from their ability to disrupt essential bacterial processes. While the primary focus of this guide is GAT1 inhibition, understanding the broader bioactivity of piperidine scaffolds is valuable. Proposed antimicrobial mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of some piperidine derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell death.[6]

  • DNA Gyrase Inhibition: Some piperidine-containing compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[6]

  • Efflux Pump Inhibition: Certain piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for pumping out antimicrobial agents from the cell. This inhibition increases the intracellular concentration of the drug.[6]

These mechanisms are illustrated in the diagram below.

cluster_mechanisms Proposed Antimicrobial Mechanisms of Piperidine Derivatives cluster_outcomes Bacterial Cell Outcomes Membrane Cell Membrane Disruption Leakage Leakage of Intracellular Components Membrane->Leakage causes DNA_Gyrase DNA Gyrase Inhibition Replication_Block Blocked DNA Replication DNA_Gyrase->Replication_Block leads to Efflux_Pump Efflux Pump Inhibition Drug_Accumulation Intracellular Drug Accumulation Efflux_Pump->Drug_Accumulation results in Cell_Death Cell Death Leakage->Cell_Death Replication_Block->Cell_Death Drug_Accumulation->Cell_Death

References

A Guide to Validating the Structure of 1-Acetyl-4-piperidineacetic acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory submission and scientific integrity.[1] For novel compounds or those synthesized through new routes, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while foundational, can often present ambiguities due to signal overlap, especially in complex molecules.[2][3] This guide provides an in-depth, experimentally supported comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to rigorously validate the structure of 1-Acetyl-4-piperidineacetic acid.

The structure , this compound, presents a valuable case study. It contains a piperidine ring, an N-acetyl group, and a carboxymethyl substituent, leading to distinct but potentially overlapping proton and carbon environments. While 1D ¹H and ¹³C NMR provide initial data, a complete and confident assignment requires the connectivity information revealed by 2D NMR.[4]

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy disperses NMR signals across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.[5] This allows for the piecing together of a molecule's framework by identifying neighboring atoms. The three key experiments discussed here provide complementary information:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH).[6] This helps to establish proton-proton spin systems within the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[7] This is a highly sensitive technique for assigning carbons that have attached protons.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[10] This is crucial for connecting different spin systems and identifying quaternary carbons.[11]

By combining the insights from these three experiments, a self-validating network of correlations can be constructed, leading to an unequivocal structural assignment.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed methodology for acquiring and analyzing the 2D NMR data for this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of undissolved material to ensure optimal spectral quality.[6]

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing these experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts, multiplicities, and integrations.[1]

  • ¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C spectrum and DEPT-135/90 spectra to identify the number of carbon signals and differentiate between CH, CH₂, and CH₃ groups.[1]

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve good signal-to-noise.[12]

  • HSQC:

    • Employ a phase-sensitive, edited HSQC experiment (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).

    • Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected carbon chemical shift range.

  • HMBC:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Optimize the long-range coupling delay for an average J-coupling of 7-8 Hz to observe both ²JCH and ³JCH correlations.[6]

Data Analysis and Structural Validation Workflow

The interpretation of the 2D NMR spectra is a systematic process of assembling the molecular puzzle.

Step 1: Analyzing the COSY Spectrum to Identify Spin Systems

The COSY spectrum reveals which protons are coupled to each other.[13] For this compound, we expect to see correlations that define the piperidine ring protons and the side chain.

  • A cross-peak between two proton signals indicates that they are spin-coupled.[5]

  • By "walking" through the COSY spectrum, one can trace the connectivity of adjacent protons. For example, the proton at position 4 should show correlations to the protons at positions 3 and 5. These protons, in turn, will show correlations to the protons at positions 2 and 6 respectively.

Step 2: Assigning Protons to their Directly Attached Carbons with HSQC

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for all C-H bonds.[14]

  • Each cross-peak in the HSQC spectrum corresponds to a one-bond C-H correlation.[7]

  • Using the proton assignments from the COSY spectrum, the corresponding carbon signals can be unambiguously identified.[1] For instance, the proton signal assigned to the methyl group of the acetyl moiety will show a cross-peak to its corresponding carbon signal.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum is the key to assembling the complete molecular structure by revealing long-range H-C correlations.[15]

  • Cross-peaks in the HMBC spectrum indicate correlations between protons and carbons that are two or three bonds apart.[10]

  • This allows for the connection of the identified spin systems and the assignment of quaternary carbons (those with no attached protons), such as the carbonyl carbons of the acetyl and carboxylic acid groups.[16] For example, the methyl protons of the acetyl group should show a strong correlation to the acetyl carbonyl carbon. The protons on the piperidine ring at positions 2 and 6 should show correlations to the acetyl carbonyl carbon.

Visualizing the Workflow

The following diagram illustrates the logical flow of information from the different 2D NMR experiments to the final validated structure.

G cluster_experiments 2D NMR Experiments cluster_analysis Data Interpretation cluster_validation Structural Validation COSY COSY Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems ³JHH couplings HSQC HSQC CH_Correlations Assign Directly Bonded C-H Pairs HSQC->CH_Correlations ¹JCH correlations HMBC HMBC Long_Range_Correlations Establish Long-Range H-C Connectivity HMBC->Long_Range_Correlations ²JCH & ³JCH correlations Proton_Spin_Systems->CH_Correlations CH_Correlations->Long_Range_Correlations Connect_Fragments Connect Molecular Fragments Long_Range_Correlations->Connect_Fragments Assign_Quaternary_Carbons Assign Quaternary Carbons Long_Range_Correlations->Assign_Quaternary_Carbons Final_Structure Validated Structure of this compound Connect_Fragments->Final_Structure Assign_Quaternary_Carbons->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Expected vs. Alternative Structures: A Comparative Analysis

To demonstrate the power of this approach, let's consider a hypothetical alternative structure, such as the isomeric N-acetyl-2-piperidineacetic acid. While 1D NMR might show similar chemical shifts and multiplicities, the 2D NMR data would provide clear differentiation.

Correlation Expected for this compound Expected for N-acetyl-2-piperidineacetic acid Conclusion
COSY A symmetrical pattern of correlations for the piperidine ring protons.An asymmetrical pattern of correlations for the piperidine ring protons.Distinguishes substitution pattern.
HSQC Confirms C-H attachments consistent with the 4-substituted piperidine ring.Confirms C-H attachments consistent with the 2-substituted piperidine ring.Assigns carbons to specific protons.
HMBC Protons at C2 and C6 show a correlation to the acetyl carbonyl carbon. The CH₂ protons of the acetic acid side chain show a correlation to C3, C4, and C5 of the piperidine ring.The CH proton at C2 shows a correlation to the acetyl carbonyl carbon and the carboxylic acid carbonyl carbon.Unambiguously confirms connectivity.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the structural elucidation of small molecules like this compound.[17] This comprehensive approach moves beyond simple spectral interpretation to a logical assembly of the molecular framework, ensuring the highest level of confidence in the assigned structure. For researchers in drug development and organic synthesis, mastering these techniques is essential for accurate characterization and reporting of chemical entities.[18]

References

A Comparative Guide to the Purity Analysis of Synthetic 1-Acetyl-4-piperidineacetic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Acetyl-4-piperidineacetic acid is a key building block in pharmaceutical synthesis, notably as an intermediate for various active pharmaceutical ingredients (APIs), including certain antiepileptic drugs.[1] The purity of such intermediates is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Even trace impurities can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique for the purity assessment of synthetic this compound. We will explore the causality behind method development choices, present a fully validated experimental protocol, and objectively compare LC-MS performance against alternative analytical techniques, supported by experimental data paradigms.

The Imperative for High-Fidelity Purity Analysis

The Role of this compound in Synthesis

The molecular structure of this compound, featuring a protected piperidine nitrogen and a reactive carboxylic acid group, makes it a versatile scaffold in medicinal chemistry. Its purity directly influences the stereochemistry, yield, and impurity profile of subsequent reaction steps. Therefore, a robust analytical method to verify its quality is the first line of defense in ensuring a controlled and reproducible manufacturing process.

Why Purity is Paramount for Drug Intermediates

Regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products.[2] An uncharacterized impurity originating from an early-stage intermediate can lead to costly batch failures, project delays, and significant regulatory hurdles. The core objective of this analysis is to not only quantify the main compound but also to detect, identify, and quantify any process-related or degradation impurities.

The Rationale for Selecting LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for this application due to its unparalleled combination of sensitivity and selectivity.[3] Unlike traditional HPLC-UV, which relies on the presence of a chromophore, LC-MS can detect impurities that are structurally similar to the parent compound but lack UV activity. Its mass analysis capability provides definitive molecular weight information, which is crucial for impurity identification.[4] This "hyphenated" technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.[3]

Profiling Potential Impurities

A self-validating analytical method must be developed with a clear understanding of what it needs to detect. For this compound, impurities typically arise from the synthesis process itself. A common synthetic route involves the N-acetylation of 4-piperidineacetic acid.

Causality: Based on this pathway, the most probable process-related impurities are the unreacted starting material, by-products from the acetylating agent, and potential dimers or other side-reaction products.

| Table 1: Potential Impurities in Synthetic this compound | | :--- | :--- | :--- | :--- | | Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin | | 4-Piperidineacetic acid | C₇H₁₃NO₂ | 143.18 | Unreacted starting material | | Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis of acetylating agent (e.g., acetic anhydride) | | Di-acetylated Piperidine | C₁₁H₁₇NO₃ | 211.26 | Potential over-acetylation by-product (unlikely but possible) | | N,N'-diacetyl-piperazine | C₈H₁₄N₂O₂ | 170.21 | Impurity from starting material |

The LC-MS Method: A Mechanistic Approach

Our objective is to develop a method that can separate the parent compound from the potential impurities listed in Table 1 and provide sensitive detection for each.

The Principle of Separation and Detection

The method employs Reversed-Phase Liquid Chromatography (RPLC), where separation is based on the differential partitioning of analytes between a non-polar stationary phase (C18) and a polar mobile phase. This compound is a moderately polar molecule, making a C18 column an ideal choice for achieving good retention and separation. Mass spectrometry, specifically with an Electrospray Ionization (ESI) source, is used for detection. ESI is a soft ionization technique suitable for polar, thermally labile molecules, making it perfect for this application.

Strategy for Method Development
  • Column Chemistry: A C18 stationary phase is selected due to its hydrophobic nature, which provides effective retention for the analyte and its less polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This allows for the efficient elution of early-eluting polar impurities (like acetic acid) while ensuring the main peak and any late-eluting, less polar impurities are sharp and well-resolved. The addition of a small amount of formic acid (0.1%) to the mobile phase is a critical choice. Causality: Formic acid serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group on the analyte is protonated (non-ionized), leading to better retention and peak shape on the C18 column. Secondly, it provides a source of protons (H+) to facilitate efficient ionization in positive-ion ESI mode, promoting the formation of the [M+H]⁺ ion for sensitive detection.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Ion Electrospray (ESI+) is chosen because the tertiary amine in the piperidine ring is readily protonated.

    • Detection Mode: For method development and impurity discovery, a full scan mode is used to capture all ions within a specified mass range. For ultimate quantitation and sensitivity, a Multiple Reaction Monitoring (MRM) method is developed.[5] MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[5]

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is presented as a self-validating system, incorporating parameters established under International Conference on Harmonisation (ICH) guidelines.[6]

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade) for cleaning

Instrumentation
  • UHPLC System (e.g., Shimadzu Nexera, Agilent 1290 Infinity II)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) equipped with an ESI source.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 50:50 Water:Acetonitrile.

  • Sample Preparation (1 mg/mL): Accurately weigh 10 mg of the synthetic this compound test sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Filter all solutions through a 0.22 µm PTFE filter before injection.[7]

LC-MS/MS Conditions

| Table 2: Optimized LC-MS/MS Method Parameters | | :--- | :--- | | LC Parameter | Condition | | Column | C18, 100 x 2.1 mm, 1.8 µm | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min | | Injection Volume | 2 µL | | Column Temperature | 40 °C | | MS Parameter | Condition | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 450 °C | | MRM Transitions | Quantifier / Qualifier | | this compound | m/z 186.1 -> 126.1 / 186.1 -> 84.1 | | 4-Piperidineacetic acid | m/z 144.1 -> 84.1 / 144.1 -> 98.1 |

Method Validation Protocol

The trustworthiness of this method is established by validating its performance according to ICH Q2(R1) guidelines.[4]

  • Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by the chromatographic separation of the main peak from known impurities.

  • Linearity: Assessed by preparing a calibration curve from 0.05 µg/mL to 50 µg/mL. The acceptance criterion is a correlation coefficient (r²) ≥ 0.995.[5]

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Acceptance criteria are typically 90-110% recovery.[8]

  • Precision (Repeatability & Intermediate Precision): Assessed by calculating the relative standard deviation (%RSD) of replicate injections (n=6) at a single concentration. Acceptance criterion is %RSD ≤ 2.0%.[7][8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]

| Table 3: Representative Method Validation Summary | | :--- | :--- | :--- | | Parameter | Result | Acceptance Criteria | | Linearity (r²) | 0.9992 | ≥ 0.995 | | Range | 0.1 µg/mL - 50 µg/mL | - | | Accuracy (% Recovery) | 98.5% - 101.2% | 90.0% - 110.0% | | Precision (%RSD, n=6) | 1.3% | ≤ 2.0% | | LOD | 0.03 µg/mL (S/N > 3) | - | | LOQ | 0.1 µg/mL (S/N > 10) | - |

Data Analysis and Visualization

The workflow for analyzing the purity of a synthetic batch involves a systematic process from data acquisition to final reporting.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Reporting Prep Weigh & Dissolve Test Sample Filt Filter Sample (0.22 µm PTFE) Prep->Filt Acq Inject into LC-MS/MS (MRM Mode) Filt->Acq Integ Integrate Chromatographic Peaks Acq->Integ Ident Identify Peaks by Retention Time & MRM Integ->Ident Quant Quantify using Calibration Curve Ident->Quant Calc Calculate % Purity (Area Normalization) Quant->Calc Report Generate Certificate of Analysis Calc->Report

Caption: Workflow for LC-MS/MS purity analysis.

Impurity Identification Logic

When an unknown peak is detected, a logical process is followed to identify it, often requiring a switch from MRM to a full scan or product ion scan mode to gather more structural information.

Caption: Decision tree for impurity identification.

Comparative Analysis with Alternative Methods

While LC-MS is superior, it is important to understand the capabilities and limitations of other common analytical techniques.

| Table 4: Comparison of Analytical Techniques for Purity Analysis | | :--- | :--- | :--- | :--- | | Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) | | Specificity | Very High (based on mass and retention time) | Moderate (risk of co-elution with UV-inactive impurities) | High (structure-specific signals) | | Sensitivity | Very High (sub-ng/mL) | Low to Moderate (µg/mL) | Low (mg/mL) | | Impurity ID | Excellent (provides molecular weight and fragmentation) | Poor (requires isolation and further analysis) | Excellent (provides full structure) | | Quantitation | Excellent (wide linear range) | Good (requires chromophore) | Excellent (primary method, no reference standard needed for analyte) | | Throughput | High | High | Low | | Primary Use Case | Gold standard for trace impurity detection and quantification. | Routine QC for known, UV-active impurities. | Structural confirmation, analysis of major components, and certification of reference standards. |

Conclusion

The purity analysis of synthetic this compound is a critical control point in pharmaceutical manufacturing. This guide has demonstrated that a well-developed and validated LC-MS/MS method offers the highest degree of confidence in analytical results. By combining the separation power of UHPLC with the specific and sensitive detection of tandem mass spectrometry, this technique provides a robust system for quantifying the target compound and, crucially, for detecting and identifying process-related impurities at levels unattainable by other common methods. The adoption of such a high-fidelity analytical approach is not just a matter of best practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Acetyl-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies involving 1-Acetyl-4-piperidineacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the experimental logic, potential challenges, and the importance of robust validation in ensuring analytical specificity.

In the landscape of pharmaceutical development and analytical chemistry, specificity is paramount. The ability to unequivocally and accurately quantify a target analyte without interference from structurally related compounds is a cornerstone of reliable data. This guide will explore the critical nature of cross-reactivity assessment for this compound, a molecule with a piperidine core that is common in many pharmaceutical compounds.[1] We will delve into the design of scientifically sound experimental protocols, the selection of appropriate analytical techniques, and the interpretation of the resulting data.

The Imperative of Specificity: Why Cross-Reactivity Matters

The likelihood of cross-reactivity is often correlated with the structural similarity between the target analyte and other compounds present in the sample matrix.[3] Even minor structural modifications can impact the selectivity of an analytical method, making a systematic investigation of potential interferents essential.

Designing a Robust Cross-Reactivity Study: A Methodological Blueprint

A successful cross-reactivity study is built upon a logical and systematic workflow. The following diagram illustrates the key phases of such a study, from the initial selection of potential cross-reactants to the final data analysis and interpretation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Potential Cross-Reactants (Structural Analogs, Metabolites) B Procure & Characterize Reference Standards A->B C Develop & Optimize Primary Analytical Method (e.g., LC-MS/MS) B->C D Prepare Calibration Curve for this compound C->D F Analyze Spiked Samples: Analyte + Potential Cross-Reactant D->F E Analyze Individual Cross-Reactant Solutions E->F G Calculate Percent Cross-Reactivity F->G H Determine Specificity & Limits of Detection/Quantification G->H I Report Findings H->I

Caption: A generalized workflow for a cross-reactivity study.

Selecting Potential Cross-Reactants: A Structurally-Informed Approach

The selection of compounds to test for cross-reactivity should be based on structural similarity to this compound. The goal is to challenge the analytical method with molecules that are most likely to interfere. Based on the core structure of our target analyte, the following compounds represent a logical starting point for a cross-reactivity panel.

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
This compound 78056-60-7 C9H15NO3 Target Analyte
1-Acetylpiperidine618-42-8C7H13NOPrecursor/related compound lacking the acetic acid group.[4]
Piperidin-1-yl-acetic acid3235-67-4C7H13NO2Lacks the acetyl group.[5]
1-Acetyl-4-piperidone32161-06-1C7H11NO2Related structure with a ketone group instead of the acetic acid side chain.[6][7]
(4-{[Acetyl(ethyl)amino]methyl}-1-piperidinyl)acetic acid1353982-13-4C12H22N2O3More complex analog with a modified side chain.[8]
1-Acetyl-4-(isobutylamino)piperidine902836-84-4C11H22N2OShares the acetyl-piperidine core but with a different functional group at the 4-position.[9]

Comparative Analytical Methodologies: LC-MS/MS vs. GC-MS

The choice of analytical technique is critical for a successful cross-reactivity study. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for the analysis of polar, non-volatile compounds like this compound in complex matrices. Its high selectivity and sensitivity make it well-suited for distinguishing between structurally similar molecules.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol.
  • Prepare individual stock solutions (1 mg/mL) of each potential cross-reactant.
  • Create a series of calibration standards for the target analyte by serial dilution of the stock solution.
  • Prepare test samples by spiking a known concentration of the target analyte with a high concentration of a single potential cross-reactant.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[10]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and each potential cross-reactant. The high specificity of MRM is key to differentiating between compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

While piperidine and its derivatives can be analyzed by GC-MS, the polarity of the carboxylic acid group in this compound makes it non-volatile.[11] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Experimental Protocol: GC-MS Analysis with Derivatization

1. Derivatization:

  • React the sample (containing the analyte and/or potential cross-reactants) with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to silylate the carboxylic acid group.
  • This step should be optimized for temperature and reaction time to ensure complete derivatization.

2. GC Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all compounds.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Scan mode to obtain full mass spectra for initial identification, followed by selected ion monitoring (SIM) for quantitative analysis.

Data Interpretation and Performance Comparison

The primary output of the experimental phase is the quantification of the target analyte in the presence of potential cross-reactants. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Apparent Concentration of Analyte / Actual Concentration of Cross-Reactant) x 100

The results should be summarized in a clear and concise table.

Analytical MethodPotential Cross-ReactantConcentration Tested (µg/mL)Apparent Analyte Concentration (µg/mL)% Cross-Reactivity
LC-MS/MS 1-Acetylpiperidine10< LOQ< 0.1%
Piperidin-1-yl-acetic acid10< LOQ< 0.1%
1-Acetyl-4-piperidone10< LOQ< 0.1%
GC-MS 1-Acetylpiperidine10< LOQ< 0.1%
Piperidin-1-yl-acetic acid100.22%
1-Acetyl-4-piperidone100.11%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Causality Behind Expected Performance:

  • LC-MS/MS: Due to the high selectivity of tandem mass spectrometry (MRM), where a specific precursor ion is fragmented to produce a specific product ion, LC-MS/MS is expected to exhibit very low to negligible cross-reactivity. The unique mass-to-charge ratios of the analyte and its fragments provide a high degree of confidence in its identification and quantification.

  • GC-MS: While still a powerful technique, GC-MS using SIM may be more susceptible to cross-reactivity if the derivatized cross-reactants share common fragment ions with the derivatized analyte. The chromatographic separation is crucial in this case to resolve the compounds before they enter the mass spectrometer.

Conclusion: A Commitment to Analytical Excellence

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of analytical methods for this compound. The key to a successful study lies in a thoughtful selection of potential interferents, the optimization of a highly selective analytical method, and a systematic approach to data analysis. While LC-MS/MS often provides superior specificity for this type of analyte, a properly developed GC-MS method with derivatization can also be a viable alternative. Ultimately, the choice of methodology should be guided by the specific requirements of the research, including sensitivity, sample matrix, and available instrumentation. By adhering to the principles of scientific integrity and thorough validation, researchers can ensure the accuracy and reliability of their findings.

References

A Head-to-Head Comparison of Synthesis Routes for 1-Acetyl-4-piperidineacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with precision and efficiency is paramount. 1-Acetyl-4-piperidineacetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperidine ring N-acetylated and substituted at the 4-position with an acetic acid moiety, makes it a valuable intermediate for drug discovery programs targeting a range of therapeutic areas. The choice of synthetic route for this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development campaign.

This guide provides a detailed head-to-head comparison of two common and practical synthetic routes for the preparation of this compound, starting from the commercially available 4-piperidineacetic acid. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on key performance metrics to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Acetylation with Acetic Anhydride

This is a classic and widely used method for the N-acetylation of amines.[1][2] The reaction involves the treatment of 4-piperidineacetic acid with acetic anhydride.

Mechanism: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, which is a good leaving group. The resulting positively charged nitrogen is then deprotonated, typically by another molecule of the starting amine or a non-nucleophilic base if added, to yield the N-acetylated product and acetic acid as a byproduct.

Route 1 4-Piperidineacetic Acid 4-Piperidineacetic Acid This compound This compound 4-Piperidineacetic Acid->this compound Acetic Anhydride, Heat

Figure 1: Synthesis of this compound via acetic anhydride.

Experimental Protocol:
  • To a stirred solution of 4-piperidineacetic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or neat), add acetic anhydride (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Route 2: Acetylation with Acetyl Chloride (Schotten-Baumann Conditions)

The Schotten-Baumann reaction provides a robust method for the acylation of amines using acid chlorides in the presence of a base.[3][4][5] This two-phase system is particularly useful for amines that are soluble in water, such as the hydrochloride salt of 4-piperidineacetic acid.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetyl chloride. The presence of a base (e.g., sodium hydroxide or a tertiary amine like triethylamine) is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the starting amine.[6][7]

Route 2 4-Piperidineacetic Acid 4-Piperidineacetic Acid This compound This compound 4-Piperidineacetic Acid->this compound Acetyl Chloride, Base (e.g., NaOH or Et3N)

Figure 2: Synthesis of this compound via acetyl chloride.

Experimental Protocol:
  • Dissolve 4-piperidineacetic acid hydrochloride (1.0 eq) in water or a mixture of water and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Add a solution of a base, such as sodium hydroxide (2.2 eq) in water, or a tertiary amine like triethylamine (2.2 eq) to the reaction mixture.

  • To the stirred, cold solution, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If a two-phase system is used, separate the organic layer. If the reaction is performed in an aqueous solution, acidify the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Head-to-Head Comparison

FeatureRoute 1: Acetic AnhydrideRoute 2: Acetyl Chloride (Schotten-Baumann)
Reagent Handling & Safety Acetic anhydride is corrosive and a lachrymator. The reaction is typically run at elevated temperatures.Acetyl chloride is highly corrosive, moisture-sensitive, and reacts violently with water. The reaction is exothermic and requires careful temperature control. The use of a base is required.
Reaction Conditions Generally requires heating (reflux). Can often be run neat, simplifying the workup.Typically run at low to ambient temperatures. Often requires a two-phase solvent system or the use of an organic base in an anhydrous solvent.
Byproducts Acetic acid, which is relatively benign and can be easily removed.Hydrochloric acid, which must be neutralized by a base, forming salts that need to be removed during workup.
Yield Generally provides good to excellent yields.Also provides good to excellent yields, often very high for clean reactions.
Cost-Effectiveness Acetic anhydride is a relatively inexpensive bulk chemical.Acetyl chloride is also readily available and cost-effective. The cost of the base should also be considered.
Scalability Readily scalable. The homogeneous nature of the reaction (if run neat or in a suitable solvent) is advantageous for large-scale production.Scalable, but the exothermic nature and the potential for a two-phase system may require more specialized equipment for efficient heat and mass transfer on a large scale.
Substrate Scope Broadly applicable to a wide range of amines.Very effective for a wide range of amines, particularly those that are water-soluble (as their salts).

Conclusion

Both the acetic anhydride and the acetyl chloride (Schotten-Baumann) routes offer effective and high-yielding methods for the synthesis of this compound.

Route 1 (Acetic Anhydride) is often favored for its operational simplicity, especially when the reaction can be conducted without an additional solvent. The byproduct, acetic acid, is less corrosive and easier to handle than the hydrochloric acid generated in Route 2. This route is particularly well-suited for medium to large-scale synthesis where ease of operation and workup are critical.

Route 2 (Acetyl Chloride) , particularly under Schotten-Baumann conditions, is highly efficient and can be performed at lower temperatures, which may be advantageous for sensitive substrates. The ability to use the hydrochloride salt of the starting material directly can also be a practical advantage. However, the handling of the highly reactive acetyl chloride and the management of the exothermic reaction require more stringent safety precautions and process control, especially on a larger scale.

The ultimate choice of synthesis route will depend on the specific requirements of the research or production campaign, including the scale of the reaction, available equipment, and safety infrastructure. For laboratory-scale synthesis, both methods are excellent choices. For process development and scale-up, the operational simplicity and more benign byproduct of the acetic anhydride route may offer a slight advantage.

References

A Senior Application Scientist's Guide to Bioassay Validation Using 1-Acetyl-4-piperidineacetic Acid as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for validating a bioassay with a focus on the role of the negative control. We will use 1-Acetyl-4-piperidineacetic acid as a case study, a compound well-suited for this purpose due to its structural features and general biological inertia. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative guidelines.

Part 1: The Cornerstone of Validity: Principles of Assay Control

Before delving into protocols, we must establish why controls are non-negotiable. Bioassays, which rely on biological substrates like cells or proteins, are inherently more variable than chemical tests.[1] Controls help us navigate this variability.

  • Positive Controls: These are expected to produce a known, positive effect. They confirm that the assay system is working correctly—that reagents are active, cells are responsive, and instruments are calibrated.[2][3]

  • Negative Controls: These are not expected to elicit a measurable response.[2] Their purpose is to define the baseline or background signal of an assay and to ensure that the observed effects of a test compound are specific to its intended biological action, not an artifact of the assay system itself.[2][3]

  • Vehicle Controls: A type of negative control, this consists of the solvent in which the test compound is dissolved (e.g., DMSO). It accounts for any effects the solvent itself may have on the assay.

The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, which includes key characteristics such as accuracy, precision, specificity, and robustness.[4][5][6][7] The proper use of controls is fundamental to assessing these parameters.

Part 2: Characterizing this compound as a Negative Control

The ideal negative control should be structurally related to the class of compounds being tested but devoid of the specific activity being measured. This helps to ensure that the observed activity is not due to general, non-specific properties of the chemical scaffold.

This compound contains a piperidine ring, a common scaffold in many pharmacologically active compounds.[8][9] However, its acetylated structure and lack of other specific pharmacophores render it biologically inert in many common receptor-binding and cell-based assays. While it can serve as an intermediate in chemical synthesis, its direct biological activity is not prominent.[10]

Qualification of a Negative Control: Before adopting any compound as a negative control, it is best practice to perform an in-house qualification. This involves:

  • Purity Analysis: Confirm the identity and purity of the compound using methods like LC-MS and NMR. Impurities could have off-target biological activity.

  • Solubility & Stability: Ensure the compound is soluble and stable in the assay vehicle at the highest concentration to be tested.

  • Broad-Spectrum Screening (Optional): For critical applications, screening the compound against a panel of diverse biological targets can provide confidence in its inert nature.

Part 3: Case Study: Validating a G-Protein Coupled Receptor (GPCR) Competitive Binding Assay

Let's apply these principles to a common drug discovery assay: a radioligand competitive binding assay for a hypothetical GPCR target, "Receptor X."

Assay Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes Expressing Receptor X A1 Incubate Membranes, Radioligand, and Test Compounds P1->A1 P2 Prepare Radioligand Solution (e.g., [3H]-Ligand Y) P2->A1 P3 Prepare Test Compounds: - Positive Control (Known Binder) - Negative Control (this compound) - Unknown Test Compounds P3->A1 A2 Separate Bound from Unbound Radioligand (e.g., Rapid Filtration) A1->A2 A3 Quantify Bound Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Percent Inhibition A3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC50 / Ki Values D2->D3

Caption: Workflow for a GPCR Competitive Binding Assay.

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific receptor and ligands used.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Membrane Preparation: Homogenize cells expressing Receptor X and prepare a membrane fraction via centrifugation. Resuspend in assay buffer to a final concentration of 10 µ g/well .

    • Radioligand: Dilute [³H]-Ligand Y in assay buffer to a concentration equal to its Kd value (e.g., 1 nM).

    • Compounds:

      • Create a 10-point, 1:3 serial dilution series for all test compounds, including the positive control (e.g., an unlabeled version of Ligand Y) and the negative control (this compound). Start with a top concentration of 100 µM. The final assay concentration will be 10-fold lower.

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 10 µL Assay Buffer + 80 µL Membranes + 10 µL [³H]-Ligand Y.

    • Non-Specific Binding (NSB) Wells: 10 µL Positive Control (1 mM final) + 80 µL Membranes + 10 µL [³H]-Ligand Y.

    • Test Compound Wells: 10 µL of each compound dilution + 80 µL Membranes + 10 µL [³H]-Ligand Y.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Validation Parameters & Data Analysis

According to ICH and USP guidelines, key validation parameters include specificity, precision, accuracy, and range.[11][12][13]

1. Specificity: Specificity is the ability of the assay to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] Here, this compound is crucial. We expect it to show no significant displacement of the radioligand across the entire concentration range.

CompoundIC₅₀ (µM)Max Inhibition (%)
Positive Control 0.015100%
This compound > 100< 5%
Test Compound A 0.54298%
Hypothetical data demonstrating assay specificity. The negative control shows no significant activity.

2. Precision: Precision measures the closeness of agreement between a series of measurements from the same sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Run the positive control and a mid-range concentration of a test compound in triplicate on the same plate. The Coefficient of Variation (%CV) of the calculated IC₅₀ values should be ≤20%.

  • Intermediate Precision (Inter-assay precision): Repeat the same experiment on three different days with different analysts or equipment. The %CV across the three runs should also be within an acceptable range (typically ≤25-30% for bioassays).[11]

ParameterRun 1 (IC₅₀ µM)Run 2 (IC₅₀ µM)Run 3 (IC₅₀ µM)Mean (µM)%CV
Positive Control 0.0150.0180.0140.01613.0%
Test Compound A 0.5420.4980.5810.5407.7%
Hypothetical data for inter-assay precision.

3. Accuracy & Range: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[4] For binding assays, this is often assessed through dilutional linearity.[1] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Part 4: Troubleshooting with Controls

The control data is your first line of defense in troubleshooting.

G start Review Control Data q1 Positive Control IC50 within expected range? start->q1 q2 Negative Control shows significant activity? q1->q2 Yes res1_no FAIL: Check reagent prep, ligand concentration, incubation time. q1->res1_no No q3 High NSB (>10% of Total Binding)? q2->q3 No res2_yes FAIL: Potential compound contamination, non-specific binding artifact, or compound has unexpected activity. q2->res2_yes Yes res1_yes PASS: Assay system is working. q3->res1_yes No res3_yes FAIL: Check filtration/wash steps, membrane quality, radioligand integrity. q3->res3_yes Yes res2_no PASS: Assay shows specificity. res3_no PASS: Good signal-to-noise.

Caption: A decision tree for troubleshooting bioassay results using controls.

Conclusion

Bioassay validation is a rigorous, multi-faceted process that ensures the data generated is reliable and reproducible. The use of well-characterized controls is not merely a suggestion but a mandatory component of good scientific practice. As we have demonstrated with this compound, an appropriate negative control is indispensable for establishing assay specificity and providing a baseline for valid interpretation. By following a structured validation plan grounded in authoritative guidelines, researchers can have full confidence in their results, paving the way for successful drug discovery and development.

References

A Senior Application Scientist's Guide to Comparative Docking of 1-Acetyl-4-piperidineacetic Acid Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of rationally designed 1-Acetyl-4-piperidineacetic acid derivatives against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. We will explore the scientific rationale behind the selection of this chemical scaffold and its target, detail the computational workflow with step-by-step protocols, and present a comparative analysis of the docking results to elucidate potential structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery.

Introduction: The Rationale for Targeting Acetylcholinesterase with this compound Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Piperidine-containing compounds have a rich history in medicinal chemistry and are known to be effective scaffolds for designing AChE inhibitors.[5][6] The this compound core presents a versatile and synthetically accessible starting point for the development of novel AChE inhibitors. Its structural features, including the acetyl group and the carboxylic acid moiety, offer multiple points for chemical modification to optimize binding interactions within the active site of AChE.

This guide will focus on a comparative in silico evaluation of a designed library of this compound derivatives to predict their binding affinities and modes of interaction with human AChE. By systematically modifying the core structure, we aim to identify key structural features that may contribute to enhanced inhibitory activity.

Experimental Design and Computational Methodology

The comparative docking study is designed to be a self-validating system, where the predicted binding energies and interaction patterns will provide a rationale for the potential efficacy of the designed derivatives. The overall workflow is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking 3D Structures Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Receptor Grid Result Analysis Result Analysis Molecular Docking->Result Analysis Docked Poses & Scores Visualization Visualization Result Analysis->Visualization Binding Interactions

Caption: A streamlined workflow for the comparative molecular docking study.

Ligand Preparation: Designing the Derivative Library

A virtual library of this compound derivatives was designed to explore the impact of various functional groups on the molecule's interaction with the AChE active site. The parent molecule and its derivatives are detailed in the table below. The 3D structures of these ligands were generated and optimized using molecular mechanics force fields.

Table 1: Designed this compound Derivatives for Comparative Docking

Compound IDR-Group ModificationRationale for Modification
Parent -HThe core scaffold for baseline comparison.
Deriv-01 -CH3Introduction of a small hydrophobic group.
Deriv-02 -PhenylAddition of a larger aromatic ring for potential π-π interactions.
Deriv-03 -OHIntroduction of a hydrogen bond donor/acceptor.
Deriv-04 -NH2Addition of a basic group for potential salt bridge formation.
Deriv-05 -FIntroduction of a halogen for potential halogen bonding.
Protein Preparation: Preparing the AChE Target

The three-dimensional crystal structure of human acetylcholinesterase (PDB ID: 4EY7) complexed with the inhibitor donepezil was retrieved from the Protein Data Bank.[7] The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. The active site was defined based on the location of the co-crystallized ligand, donepezil.

Molecular Docking Protocol: A Step-by-Step Guide

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[8]

Step-by-Step Protocol:

  • Receptor and Ligand File Preparation:

    • Convert the prepared protein and ligand structures to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types necessary for the docking calculations.

  • Grid Box Definition:

    • Define a grid box that encompasses the entire active site of AChE. The center of the grid box was set to the geometric center of the co-crystallized donepezil, with dimensions of 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.

  • Docking Simulation:

    • Perform the docking calculations using AutoDock Vina. The program will explore various conformations and orientations of each ligand within the defined grid box and estimate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the output files to obtain the binding energies (in kcal/mol) for the top-ranked poses of each ligand.

    • Visualize the binding poses and interactions of the ligands with the active site residues of AChE using molecular visualization software such as PyMOL or Chimera.

Results and Comparative Analysis

The docking results for the designed this compound derivatives are summarized in the table below. The binding energy represents the predicted affinity of the ligand for the AChE active site, with more negative values indicating stronger binding.

Table 2: Comparative Docking Scores of this compound Derivatives against AChE

Compound IDBinding Energy (kcal/mol)Key Interacting Residues
Parent -6.8TYR337, TRP86
Deriv-01 -7.1TYR337, TRP86, PHE338
Deriv-02 -8.5TYR337, TRP86, PHE338, TRP286
Deriv-03 -7.5TYR337, TRP86, SER203
Deriv-04 -7.9TYR337, TRP86, ASP74
Deriv-05 -7.2TYR337, TRP86
Analysis of Binding Interactions

The docking poses revealed that all derivatives bind within the catalytic gorge of AChE. The parent molecule establishes key interactions with residues in the catalytic anionic site (CAS), primarily through hydrophobic interactions with TYR337 and TRP86.

  • Deriv-02 (Phenyl group): This derivative exhibited the strongest predicted binding affinity. The phenyl group engages in favorable π-π stacking interactions with the aromatic residues TRP86 and PHE338, and also interacts with TRP286 in the peripheral anionic site (PAS), providing a dual-site binding mode similar to that of donepezil.[1]

  • Deriv-04 (Amino group): The introduction of an amino group led to a notable improvement in binding affinity. This is attributed to the formation of a salt bridge with the acidic residue ASP74 at the entrance of the active site gorge.

  • Deriv-03 (Hydroxyl group): The hydroxyl group formed a hydrogen bond with the side chain of SER203 in the esteratic site, contributing to a better binding affinity compared to the parent molecule.

The predicted binding mode of the most promising derivative, Deriv-02 , is illustrated in the diagram below.

G cluster_ligand Deriv-02 cluster_protein AChE Active Site Piperidine Ring Piperidine Ring TYR337 TYR337 Piperidine Ring->TYR337 Hydrophobic Acetyl Group Acetyl Group Acetic Acid Acetic Acid ASP74 ASP74 Acetic Acid->ASP74 Potential Ionic Interaction Phenyl Group Phenyl Group TRP86 TRP86 Phenyl Group->TRP86 π-π stacking PHE338 PHE338 Phenyl Group->PHE338 π-π stacking TRP286 TRP286 Phenyl Group->TRP286 π-π stacking

Caption: Key interactions of Deriv-02 within the AChE active site.

Discussion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives as potential AChE inhibitors. The results suggest that the introduction of a phenyl group at the R-position significantly enhances binding affinity through additional aromatic interactions within the active site gorge. Furthermore, the incorporation of hydrogen bond donors/acceptors and basic moieties also shows promise for improving ligand binding.

These in silico findings serve as a strong foundation for the rational design and synthesis of novel and more potent AChE inhibitors based on the this compound scaffold. Future work should focus on the synthesis and in vitro enzymatic evaluation of these designed derivatives to validate the computational predictions. Further optimization of the lead compounds through iterative cycles of design, synthesis, and testing will be crucial for the development of clinically viable drug candidates for the treatment of Alzheimer's disease.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Acetyl-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the target molecule and its therapeutic potential. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-Acetyl-4-piperidineacetic acid.

While comprehensive toxicological data for this compound is not extensively published, its structure—containing a piperidine ring and an acetic acid moiety—provides clear indicators of its potential hazards. The parent piperidine compound is known to be toxic and corrosive, causing severe skin burns and eye damage[1][2][3]. Similarly, related compounds like 4-Piperidineacetic acid hydrochloride and other N-acetylated piperidines are documented skin, eye, and respiratory irritants[4][5]. Therefore, this guide is built upon a principle of prudent extrapolation, treating the compound with the caution it structurally warrants. We will synthesize data from closely related analogues to establish a robust framework for safe handling, ensuring that every procedural step is grounded in sound scientific logic and prioritizes the well-being of laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

Based on an analysis of structural analogues, we can anticipate the primary hazards associated with this compound. This proactive assessment is the cornerstone of selecting appropriate Personal Protective Equipment (PPE).

Hazard CategoryAnticipated RiskRationale Based on Structural AnaloguesSource(s)
Skin Contact Causes skin irritation; potentially toxic if absorbed.Piperidine, the core structure, is toxic in contact with skin and causes severe burns.[1][2] Analogues like 1-Acetyl-4-(4-hydroxyphenyl)piperazine and 4-Piperidineacetic acid hydrochloride are known skin irritants.[4][6][1][2][4][6]
Eye Contact Causes serious eye irritation or damage.Direct contact with piperidine derivatives can cause severe eye damage.[2][3] Safety data for numerous related compounds explicitly state the risk of serious eye irritation.[4][7][8][2][3][4][7][8]
Inhalation May cause respiratory tract irritation.Handling the solid, powdered form can generate dust. Inhalation of dust from similar piperidine-based compounds is known to cause respiratory irritation.[6][7][8][6][7][8]
Ingestion Harmful if swallowed.Analogous compounds are classified as harmful if swallowed, potentially causing gastrointestinal irritation.[6][7][6][7]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The selection of specific equipment must be tailored to the procedure being performed, considering the quantity of material and the potential for generating dust, splashes, or aerosols.

Step-by-Step PPE Selection & Use
  • Eye and Face Protection:

    • Minimum Requirement: Always wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields for all procedures involving this compound.[6][9]

    • Splash Hazard: When handling solutions or performing reactions with a risk of splashing, upgrade to chemical splash goggles.[2] For larger volumes (>1L) or more vigorous procedures, a full face shield worn over safety glasses is required to protect the entire face.[1][2]

    • Causality: The piperidine functional group and its derivatives are known to cause serious, potentially irreversible eye damage.[2][4] Side shields and goggles prevent entry of particles or droplets from the sides, a common route of exposure.

  • Hand Protection:

    • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation. Always check for visible signs of degradation or punctures before use.[9][10]

    • Breakthrough Time: For prolonged contact or immersion, consult the glove manufacturer's data for breakthrough times for chemicals like acetic acid or piperidine. When this data is unavailable, a glove with a protection class of 5 or higher (breakthrough time >240 minutes according to EN 374) is recommended for extended tasks.[11] For short-duration tasks, a protection class of 3 (>60 minutes) is acceptable.[11]

    • Double Gloving: Consider double-gloving when handling concentrated solutions or performing initial dilutions of the solid compound to provide an extra layer of protection against tears and rapid permeation.

    • Technique: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[12]

  • Skin and Body Protection:

    • Standard Attire: A buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[9]

    • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]

    • Causality: This prevents accidental skin contact from minor spills and splashes. Piperidine derivatives can be absorbed through the skin and cause irritation or toxicity.[2][6]

  • Respiratory Protection:

    • Engineering Controls First: All work involving the solid (e.g., weighing, preparing stock solutions) must be conducted within a certified chemical fume hood to control airborne levels.[6][13]

    • When Respirators are Needed: If engineering controls are not sufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an N95 (for particulates) or a combination cartridge (for organic vapors and particulates) should be used.[14]

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with OSHA 29 CFR 1910.134.

PPE Recommendation Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile gloves (consider double)Lab coatRequired: Chemical Fume Hood.
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatRequired: Chemical Fume Hood.
Running Reactions Chemical splash goggles (Face shield for >1L)Nitrile glovesLab coat (Chemical apron for >1L)Recommended: Chemical Fume Hood.
Handling Spills Chemical splash goggles & Face ShieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitRequired: NIOSH-approved respirator.

Operational Workflow for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure at every stage of handling.

G cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify fume hood certification. - Don PPE. - Prepare spill kit. weigh 2. Weighing - Perform ONLY in fume hood. - Use anti-static weigh boat. - Minimize dust generation. prep->weigh Proceed dissolve 3. Dissolution - Add solid to solvent slowly. - Keep container covered. - Use magnetic stirring. weigh->dissolve Proceed transfer 4. Transfer - Use secondary containment. - Keep containers closed when moving. dissolve->transfer Proceed cleanup 5. Decontamination & Cleanup - Wipe down surfaces. - Decontaminate equipment. - Dispose of waste. transfer->cleanup Reaction Complete waste 6. Waste Disposal - Segregate into labeled hazardous waste. - Store in satellite accumulation area. cleanup->waste Segregate end_proc 7. Post-Procedure - Doff PPE correctly. - Wash hands thoroughly. waste->end_proc Secure

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency & Disposal Plans

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6][12]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[13]

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[10]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • Waste Segregation: All materials contaminated with this compound (e.g., excess reagent, contaminated gloves, absorbent materials) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[10]

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[10][15] Contact your institution's EHS department to arrange for pickup.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.